Ethyl pyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVOBWNRQYTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560467 | |
| Record name | Ethyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-10-9 | |
| Record name | Ethyl pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of ethyl pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key data, outlining experimental methodologies for its verification, and illustrating a fundamental synthetic pathway.
Core Physical Properties
This compound, identified by the CAS number 1126-10-9, possesses a unique set of physical characteristics that are crucial for its handling, characterization, and application in further chemical synthesis. A summary of its key physical properties is presented below. It is important to note that while some of these properties are derived from experimental observations, others are based on computational predictions and should be considered as such.
Data Presentation: Physical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 1126-10-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Boiling Point | 290.915 °C at 760 mmHg | Calculated[4] |
| Density | 1.168 g/cm³ | Calculated[4] |
| Melting Point | Not available | - |
| Solubility | Not quantitatively determined. Expected to have some solubility in polar organic solvents. | - |
| Appearance | Not specified. Likely a liquid or low-melting solid at room temperature. | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail standardized experimental protocols that can be employed to verify the physical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For a pure substance, this occurs over a narrow range.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a thermometer and a means to observe the sample.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Capillary Method):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid is its mass per unit volume.
Methodology:
-
Mass Measurement: A known volume of the liquid is accurately measured using a calibrated volumetric flask or a pycnometer.
-
Weighing: The mass of the empty container is first determined. Then, the container is filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is the difference between these two measurements.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of various solvents (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and hexane) is added to each test tube.
-
Observation: The mixtures are agitated and observed for the dissolution of the solid. The solubility is typically categorized as soluble, partially soluble, or insoluble based on visual inspection. For more quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature can be determined gravimetrically.
Synthesis Workflow
A common method for the preparation of this compound is through the Fischer esterification of pyridazine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Spectral Data
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and signals in the aromatic region corresponding to the protons on the pyridazine ring.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the pyridazine ring are expected.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the ester, C-O stretches, C=N and C=C stretches of the aromatic ring, and C-H stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (152.15 g/mol ) would be expected, along with fragmentation patterns characteristic of an ethyl ester and a pyridazine ring.
This technical guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended that the computationally derived physical properties be experimentally verified.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1126-10-9 CAS Manufactory [m.chemicalbook.com]
- 3. This compound | CAS: 1126-10-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. CAS # 1126-10-9, Ethyl 3-Pyridazinecarboxylate: more information. [ww.chemblink.com]
An In-Depth Technical Guide to Ethyl Pyridazine-3-carboxylate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and scientists in its application for drug development and other scientific endeavors.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring substituted with an ethyl carboxylate group at the 3-position.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1126-10-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | |
| Density | 1.168 g/cm³ (calculated) | [2] |
| Boiling Point | 290.9 °C at 760 mmHg (calculated) | [2] |
| Flash Point | 129.7 °C (calculated) | [2] |
Spectroscopic Analysis
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridazine ring and the protons of the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.5 ppm, with their specific chemical shifts and coupling patterns depending on their positions on the ring. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will be observed in the highly deshielded region (around 160-170 ppm). The aromatic carbons of the pyridazine ring will appear in the range of approximately 120-160 ppm. The methylene and methyl carbons of the ethyl group will be found in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching of the aromatic and aliphatic protons.
Synthesis of this compound
General Experimental Protocol
Step 1: Synthesis of Pyridazine-3-carboxylic acid
A common method for the synthesis of the pyridazine ring is the reaction of a γ-ketoacid or a related derivative with hydrazine hydrate. For the synthesis of pyridazine-3-carboxylic acid, a suitable precursor would be a 4-oxo-2-butenoic acid derivative.
Materials:
-
Suitable γ-ketoacid or its ester derivative
-
Hydrazine hydrate
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolve the γ-ketoacid derivative in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution, often in a slight molar excess.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, pyridazine-3-carboxylic acid, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
Step 2: Esterification to this compound
The resulting carboxylic acid can be esterified to the ethyl ester using standard methods such as Fischer esterification.
Materials:
-
Pyridazine-3-carboxylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (as catalyst)
Procedure:
-
Suspend pyridazine-3-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base such as sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Diagram 1: General Synthesis Workflow
Caption: General two-step synthesis of this compound.
Applications in Drug Development
The pyridazine scaffold is recognized for its potential in medicinal chemistry. The presence of two nitrogen atoms in the ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are crucial parameters in drug design. Pyridazine derivatives have been investigated for a wide range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined chemical structure and distinct physicochemical properties. While specific, publicly available experimental data for its spectroscopic analysis and a detailed synthesis protocol are limited, this guide provides a comprehensive overview based on established chemical principles and data for related compounds. The synthetic workflow presented offers a practical approach for its preparation, enabling further research into its potential applications, particularly in the field of drug discovery and development. Further dissemination of detailed experimental data would greatly benefit the scientific community.
References
An In-depth Technical Guide to the Synthesis of Ethyl Pyridazine-3-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl pyridazine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. It details the synthetic pathways to the core molecule and its principal derivatives, offering step-by-step experimental protocols. The guide also includes a visualization of a key signaling pathway modulated by pyridazine derivatives, highlighting their therapeutic potential. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction to Pyridazine Scaffolds
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. These scaffolds are present in a variety of biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The unique electronic properties of the pyridazine ring, arising from the adjacent nitrogen atoms, contribute to its ability to interact with various biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of these valuable compounds.
Synthesis of this compound
The synthesis of the core molecule, this compound, can be achieved through a multi-step process commencing with readily available starting materials. A common and effective route involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by aromatization and esterification.
Synthetic Pathway Overview
The overall synthetic scheme for this compound is outlined below. The process begins with the reaction of diethyl 2-formylbutanedioate with hydrazine to form a dihydropyridazine intermediate, which is subsequently dehydrogenated to the aromatic pyridazine carboxylic acid. The final step involves the esterification of the carboxylic acid to yield the target ethyl ester.
Spectroscopic Characterization of Ethyl Pyridazine-3-carboxylate: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for ethyl pyridazine-3-carboxylate and its derivatives. Due to the limited availability of published spectroscopic data for the unsubstituted this compound, this document presents representative data from closely related analogs. The methodologies described herein are standard protocols applicable to the characterization of such heterocyclic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for derivatives of this compound. This data is essential for the structural elucidation and purity assessment of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate | CDCl₃ | 9.0 (s, 1H, NH), 6.9–7.6 (m, 14H, Ar—H), 4.1–4.4 (q, 2H, OCH₂), 4.0 (s, 2H, SCH₂), 2.2 (s, 3H, CH₃), 1.0–1.3 (t, 3H, CH₃ of ester) |
| Ethyl 5-(4-chloro-3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | CDCl₃ | 8.90 (s, 1H, NH), 7.61 (s, 1H), 7.49 (d, J = 8.2 Hz, 1H), 7.38 (d, J = 8.3 Hz, 1H), 4.25 (q, J = 7.0 Hz, 2H), 3.60 (t, J = 7.6 Hz, 1H), 3.41 (dd, J = 16.9, 8.2 Hz, 1H), 3.07 (dd, J = 17.0, 6.9 Hz, 1H), 2.41 (s, 3H), 1.28 (t, J = 7.2 Hz, 3H) |
Table 2: ¹³C NMR Spectroscopic Data for a Ruthenium Complex with Pyridazine-3-carboxylic Acid
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Ruthenium Complex with Pyridazine-3-carboxylic Acid | Not Specified | Aromatic carbons of p-cymene between 79 and 101 ppm and the pyridazine ring at 125–155 ppm. A singlet for the COO⁻ group at 170.24 ppm.[1] |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate | KBr | 3300 (NH), 1720 (C=O, ester), 1670 (C=O, carbamoyl) |
| General Pyridine Carboxylic Acids | Not Specified | Broad absorptions at 2450 and 1900 cm⁻¹. O-H in-plane deformation and C-O stretching between 1340-1260 cm⁻¹.[2] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Pyridazine Derivatives
| Compound Class | Ionization Mode | General Fragmentation Notes |
| Substituted Pyridazines | Electron Impact (EI) | Molecular ions are prominent. Fragmentation is correlated with the type of heterocycle and substitution pattern. Common losses include N₂ and HCN.[3] |
| Fused Pyridazino-indoles | ESI-MS/MS | Cross-ring fragmentation of the pyridazine ring is a common feature.[4] |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[6]
-
Data Acquisition : A standard one-pulse sequence is typically used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[7]
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation : A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Instrument Setup : The setup is similar to that for ¹H NMR, with locking and shimming performed on the deuterated solvent.
-
Data Acquisition : A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.[8] A greater number of scans is necessary compared to ¹H NMR to achieve a good signal-to-noise ratio. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS or the solvent peak.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet (for solids) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for oils) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution : The sample is dissolved in a suitable solvent (e.g., CHCl₃, CCl₄) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.
-
-
Data Acquisition : A background spectrum of the empty spectrometer (or the solvent and cell) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[9]
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which shows the absorption bands of the sample.
Mass Spectrometry (MS)
2.3.1. Electron Impact (EI) Mass Spectrometry
-
Sample Introduction : A small amount of the volatile sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized under high vacuum.[10]
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[11]
-
Fragmentation : The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions and neutral species. The fragmentation pattern is characteristic of the molecule's structure.[12]
-
Mass Analysis and Detection : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.
References
- 1. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyridazine-based compounds in key therapeutic areas.
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, anticonvulsant, analgesic, antidepressant, and antiviral properties. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity
Pyridazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities. Notably, compound 10l displayed significant growth inhibition against various cancer cell lines, while compound 17a was identified as a potent VEGFR-2 inhibitor.
Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Growth Inhibition (%) | VEGFR-2 IC50 (µM) |
| 10l | A549/ATCC (NSCLC) | 90.86 | Not reported |
| 17a | Not specified | Not reported | Potent inhibitor |
Data sourced from studies on pyridazinone-based diarylurea derivatives.
Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Pyridazine-based inhibitors can block this pathway, thereby inhibiting angiogenesis and suppressing tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyridazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
A number of novel pyridazinone derivatives have been synthesized and screened for their antibacterial activity. Compounds 7 and 13 were found to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridazinone Derivatives
| Compound ID | S. aureus (MRSA) (µM) | E. coli (µM) | P. aeruginosa (µM) | A. baumannii (µM) |
| 7 | 7.8 | 7.8 | >31.2 | 7.8 |
| 13 | 14.96 | >29.9 | 7.48 | 3.74 |
Data sourced from studies on the antibacterial activity of novel pyridazinone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Pyridazine derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyridazine derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and pyridazine derivatives have been investigated as potential anti-inflammatory agents. A primary target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of the inflammatory response.
Several pyridazine derivatives have been shown to be potent and selective COX-2 inhibitors. For instance, compound 6b exhibited a strong inhibitory effect on COX-2 with a favorable selectivity index compared to the non-selective NSAID indomethacin.
Table 3: COX-1 and COX-2 Inhibitory Activity of a Selected Pyridazine Derivative
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6b | 1.14 | 0.18 | 6.33 |
| Indomethacin | 0.25 | 0.50 | 0.50 |
Data sourced from studies on the anti-inflammatory activity of new pyridazine scaffolds.
Signaling Pathway: COX-2 in Inflammation
The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 by pyridazine derivatives can reduce the production of these pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Pyridazine derivative suspension
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Other Significant Biological Activities
Beyond the major areas detailed above, pyridazine derivatives have shown a remarkable diversity of other pharmacological effects, making them a highly versatile scaffold for drug discovery.
Antihypertensive Activity
Certain 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated good antihypertensive activity in spontaneously hypertensive rats. The non-invasive tail-cuff method is a common technique for evaluating this activity.
Experimental Protocol: Non-Invasive Tail-Cuff Method This method allows for the measurement of systolic blood pressure in conscious rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on its tail. The cuff is inflated to occlude the tail artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
Anticonvulsant Activity
Several pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties. The maximal electroshock (MES) test in mice is a primary screening model for generalized tonic-clonic seizures. The efficacy of a compound is determined by its ability to protect the animal from the tonic hindlimb extension phase of the seizure, and the ED50 (the dose that protects 50% of the animals) is calculated. For example, the compound 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine was found to be protective in the MES test.
Analgesic Activity
The analgesic potential of pyridazinone derivatives has been assessed using models such as the acetic acid-induced writhing test in mice. This test measures visceral pain, and a reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect.
Antidepressant Activity
The forced swim test in mice is a common behavioral model used to screen for antidepressant-like activity. A decrease in the duration of immobility in the test is indicative of an antidepressant effect. Certain 2-(4-arylpiperazin-1-yl)methyl-6-phenyl-pyridazin-3(2H)-one derivatives have shown potential in this assay.
Antiviral Activity
Some fused pyridazine derivatives have been evaluated for their antiviral activity. For instance, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione showed the highest effect against Hepatitis A Virus (HAV) in one study. The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Conclusion
The pyridazine scaffold has proven to be a highly fruitful starting point for the development of a wide range of biologically active compounds. The derivatives discussed in this guide highlight the immense therapeutic potential of this heterocyclic system. The provided data, experimental protocols, and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. The versatility of the pyridazine ring, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a multitude of diseases.
References
An In-depth Technical Guide to the Solubility of Ethyl Pyridazine-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of ethyl pyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from a structurally related pyridazine derivative, 6-phenyl-pyridazin-3(2H)-one, to provide valuable insights. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis workflow are presented.
Solubility Data of a Representative Pyridazine Derivative
Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at T = 298.2 K to 318.2 K and p = 0.1 MPa. [1]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.85 x 10⁻⁵ | 0.97 x 10⁻⁵ | 1.10 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.61 x 10⁻³ | 3.98 x 10⁻³ | 4.39 x 10⁻³ | 4.78 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.98 x 10⁻³ | 6.58 x 10⁻³ | 7.21 x 10⁻³ | 7.75 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² | 1.35 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.58 x 10⁻² | 1.71 x 10⁻² | 1.85 x 10⁻² | 1.98 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.63 x 10⁻² | 1.78 x 10⁻² | 1.92 x 10⁻² | 2.05 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 8.90 x 10⁻³ | 9.91 x 10⁻³ | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.12 x 10⁻² | 1.22 x 10⁻² | 1.32 x 10⁻² | 1.41 x 10⁻² | 1.50 x 10⁻² |
| Ethyl Acetate (EA) | 5.31 x 10⁻² | 5.72 x 10⁻² | 6.13 x 10⁻² | 6.48 x 10⁻² | 6.81 x 10⁻² |
| Transcutol® | 3.01 x 10⁻¹ | 3.12 x 10⁻¹ | 3.23 x 10⁻¹ | 3.34 x 10⁻¹ | 3.46 x 10⁻¹ |
| Polyethylene Glycol-400 (PEG-400) | 3.75 x 10⁻¹ | 3.86 x 10⁻¹ | 3.98 x 10⁻¹ | 4.05 x 10⁻¹ | 4.12 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 4.51 x 10⁻¹ | 4.58 x 10⁻¹ | 4.64 x 10⁻¹ | 4.69 x 10⁻¹ | 4.73 x 10⁻¹ |
Note: This data is for 6-phenyl-pyridazin-3(2H)-one and should be used as an estimation for the solubility behavior of this compound.
Experimental Protocol for Solubility Determination
A reliable and reproducible experimental protocol is essential for determining the solubility of this compound in various organic solvents. The following is a general and widely accepted "shake-flask" method.[2]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification:
-
Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC with a suitable column and mobile phase).
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound to accurately determine the concentration of the experimental samples.
-
-
Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in moles per liter (mol/L) or grams per 100 mL ( g/100 mL).
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for solubility determination.
Representative Synthesis of a Pyridazine Derivative
This compound and its derivatives are valuable intermediates in organic synthesis. The following is a representative two-step, one-pot synthesis for a related compound, ethyl imidazo[1,2-b]pyridazine-3-carboxylate, which illustrates a common synthetic strategy.
Objective: To synthesize ethyl imidazo[1,2-b]pyridazine-3-carboxylate.
Reaction Scheme: A two-step, one-pot reaction involving the initial formation of an N,N-dimethyl-N'-(pyridazin-3-yl)formamidine intermediate, followed by cyclization with ethyl bromoacetate.
Materials:
-
3-Aminopyridazine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Water
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Formation of the Formamidine Intermediate
-
To a solution of 3-aminopyridazine in DMF, add DMF-DMA.
-
Heat the reaction mixture (e.g., at 65 °C) and monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization
-
To the reaction mixture containing the formamidine intermediate, add ethyl bromoacetate and sodium bicarbonate.
-
Increase the temperature (e.g., to 85 °C) and continue stirring until the reaction is complete, as monitored by TLC.
-
-
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent like chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
-
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a pyridazine derivative.
References
An In-depth Technical Guide to Ethyl Pyridazine-3-carboxylate: Molar Mass, Molecular Weight, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl pyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.
Core Chemical Properties
This compound is a substituted pyridazine derivative with the molecular formula C₇H₈N₂O₂. Its fundamental chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 1126-10-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molar Mass | 152.15 g/mol | |
| Molecular Weight | 152.15 |
Synthesis of this compound: An Experimental Approach
While a direct, one-pot synthesis protocol for this compound is not extensively documented in readily available literature, a reliable two-step synthetic route can be employed. This involves the initial synthesis of the parent compound, pyridazine-3-carboxylic acid, followed by its esterification to yield the desired ethyl ester.
Step 1: Synthesis of Pyridazine-3-carboxylic Acid
A plausible method for the synthesis of pyridazine-3-carboxylic acid involves the cyclization of a hydrazo derivative. For instance, the reaction of a 2-(1-amino-2-cyanoethylidene)malonic acid ester with a diazonium salt can lead to a hydrazo intermediate, which upon cyclization, can yield the pyridazine-3-carboxylic acid.[3]
Illustrative Experimental Protocol:
-
Formation of the Hydrazo Intermediate: A solution of 2-(1-amino-2-cyanoethylidene)malonic acid diethyl ester in a suitable solvent is reacted with a 4-chlorobenzene diazonium chloride solution at a controlled temperature.
-
Cyclization: The resulting hydrazo derivative is then subjected to cyclization conditions, which may involve heating in an ethanolic solution with a base like triethylamine over an extended period, to yield pyridazine-3-carboxylic acid.[3]
-
Purification: The crude pyridazine-3-carboxylic acid can be purified by recrystallization from an appropriate solvent.
Step 2: Esterification to this compound
The conversion of pyridazine-3-carboxylic acid to its ethyl ester is a standard esterification reaction. Fischer esterification is a common and effective method.[4]
Illustrative Experimental Protocol:
-
Reaction Setup: Pyridazine-3-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Relevance in Drug Development
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7]
While specific biological activities and signaling pathway involvement for this compound are not yet well-defined in public literature, its structural features suggest it as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a reactive handle for further chemical modifications, such as amidation to form pyridazine-3-carboxamides, which have been explored as selective CB2 agonists.[8]
The pyridazine nucleus itself can act as a bioisostere for other aromatic rings like phenyl or pyridine, offering a means to modulate physicochemical properties such as solubility and polarity, which are critical for drug efficacy and pharmacokinetics.[9] Researchers in drug development can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents targeting a variety of diseases. The broad spectrum of activities associated with the pyridazine core underscores the potential for its derivatives to interact with various biological targets.
References
- 1. Pyridazine-3-carboxylic acid ethyl ester | 1126-10-9 [chemicalbook.com]
- 2. Pyridazine-3-carboxylic acid ethyl ester, CasNo.1126-10-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. byjus.com [byjus.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
An In-depth Technical Guide to Ethyl Pyridazine-3-carboxylate for Researchers and Drug Development Professionals
Ethyl pyridazine-3-carboxylate is a significant heterocyclic compound utilized as a key intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its unique chemical structure allows it to be a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[1] This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications for professionals in research and drug development.
Commercial Suppliers
This compound (CAS No: 1126-10-9) is available from various chemical suppliers. The following table summarizes some of the known commercial sources. Purity, quantity, and availability may vary, so it is recommended to inquire directly with the suppliers for the most current information.
| Supplier Name | Location | Contact Information | Notes |
| Achemica | Switzerland | Phone: +41 (24) 466-2929; Email: --INVALID-LINK-- | Chemical manufacturer since 2010.[2] |
| Atomax Chemicals Co., Ltd. | China | Phone: +86 13417589054; Email: --INVALID-LINK-- | Chemical manufacturer.[2] |
| Focus Synthesis LLC | USA | Phone: +1 (858) 485-5431; Email: --INVALID-LINK-- | Chemical manufacturer.[2] |
| International Laboratory Limited | USA | Phone: +1 (650) 278-9963; Email: --INVALID-LINK-- | Chemical manufacturer since 2002.[2] |
| Szintekon Co, Ltd. | Hungary | Email: --INVALID-LINK-- | Chemical manufacturer since 1996.[2] |
| BLD Pharm | - | - | Provides NMR, HPLC, LC-MS, and UPLC documentation.[3] |
| Finetech Industry Limited | - | - | Offers custom synthesis and bulk quantities.[4] |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Registry Number | 1126-10-9 | [2][4][5] |
| Molecular Formula | C7H8N2O2 | [2][4] |
| Molecular Weight | 152.15 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether | [1] |
| Refractive Index | ~1.520-1.525 | [1] |
| InChI Key | LLLVOBWNRQYTKR-UHFFFAOYSA-N | [4] |
| SMILES | O=C(OCC)c1cccnn1 | [2] |
Synthesis and Experimental Protocols
The synthesis of pyridazine derivatives is a cornerstone of many research endeavors. While specific protocols for this compound are proprietary to manufacturers, a general and common method for its preparation is through the esterification of pyridazine-3-carboxylic acid.
General Esterification Protocol
This protocol outlines a typical laboratory-scale synthesis.
Materials:
-
Pyridazine-3-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridazine-3-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent multiple times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography or distillation.
Below is a workflow diagram illustrating this synthesis process.
Caption: A diagram illustrating the general workflow for the synthesis of this compound via esterification.
Applications in Drug Discovery and Development
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6] this compound serves as a critical starting material or intermediate for the synthesis of these complex molecules.
Role as a Synthetic Intermediate
The ester group in this compound can be readily modified, and the pyridazine ring can undergo various chemical transformations. This allows for the introduction of diverse functional groups and the construction of libraries of compounds for biological screening. For instance, pyridazine derivatives have been investigated for their potential as:
-
Anticancer Agents: Pyridazine-containing compounds have been developed as inhibitors of various biological targets involved in cancer, such as glutaminase 1 (GLS1) and tropomyosin receptor kinase (TRK).[6]
-
Cannabinoid Receptor 2 (CB2) Agonists: Pyridazine-3-carboxamides, derived from the corresponding carboxylate, have been synthesized and identified as potent and selective CB2 agonists, which have therapeutic potential for inflammatory and neuropathic pain.[7]
The general process of utilizing this compound in a drug discovery pipeline is outlined below.
Caption: A logical flow diagram showing the role of this compound in a typical drug discovery program.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling similar chemical intermediates should be followed. Based on SDS for related compounds like 3-Pyridinecarboxaldehyde and Ethyl 4,6-Dihydroxynicotinate, the following handling guidelines are recommended[8][9]:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[8][9] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[8] Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
For detailed safety information, it is imperative to consult the specific Safety Data Sheet provided by the supplier upon purchase.
References
- 1. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]
- 2. More information about suppliers of Ethyl 3-Pyridazinecarboxylate (CAS # 1126-10-9) [ww.chemblink.com]
- 3. 1126-10-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS: 1126-10-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. SDS of Ethyl 3-Pyridazinecarboxylate, Safety Data Sheets, CAS 1126-10-9 - chemBlink [ww.chemblink.com]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Review of Pyridazine-3-Carboxylate Esters: Synthesis, Reactions, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine-3-carboxylate esters constitute a significant class of heterocyclic compounds that have garnered substantial attention in the fields of medicinal chemistry and drug discovery. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique physicochemical properties to these molecules, making them versatile scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, key reactions, and biological activities of pyridazine-3-carboxylate esters, with a focus on quantitative data and detailed experimental methodologies to aid researchers in their drug development endeavors.
Synthesis of Pyridazine-3-Carboxylate Esters
The synthesis of the pyridazine-3-carboxylate core can be achieved through various synthetic routes, often involving cyclization reactions. A notable example is the six-step synthesis of methyl 6-chloropyridazine-3-carboxylate from the readily available starting material, ethyl levulinate. This process involves a sequence of cyclization, bromination, elimination, oxidation, esterification, and chlorination, affording the target compound in a 42% overall yield[1].
Another synthetic strategy involves the reaction of hydrazo derivatives. For instance, pyridazine-3-carboxylic acid derivatives can be synthesized from the cyclization of corresponding hydrazo precursors. Further modifications, such as esterification, can then be carried out to yield the desired ester derivatives.
The functionalization of the pyridazine ring is crucial for creating diverse libraries of compounds for biological screening. For example, 3-chloro-6-methylpyridazine can be oxidized to 6-chloropyridazine-3-carboxylic acid, which can then be methoxylated to produce 6-methoxypyridazine-3-carboxylic acid. Standard esterification procedures can subsequently be employed to obtain the corresponding methyl or ethyl esters.
General Experimental Protocol: Synthesis of Pyridazin-3-one Esters and Carboxylic Acids
A general and efficient method for the synthesis of pyridazin-3-one esters involves the condensation of a substituted β-ketoester with a hydrazine derivative to form the pyridazinone ring. The ester functionality can then be introduced by N-alkylation with an appropriate haloacetate ester.
Step 1: Synthesis of the Pyridazin-3-one Core A mixture of a substituted β-ketoester (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazin-3-one derivative.
Step 2: N-Alkylation to Yield Ethyl Pyridazin-3-one-acetate To a solution of the pyridazin-3-one derivative (1 equivalent) in anhydrous ethanol, sodium ethoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.2 equivalents) is then added, and the reaction mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the ethyl pyridazin-3-one-acetate derivative.
Step 3: Hydrolysis to the Carboxylic Acid The ethyl pyridazin-3-one-acetate derivative (1 equivalent) is dissolved in a 2M solution of sodium hydroxide in ethanol and stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is dissolved in water and acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to give the corresponding carboxylic acid.
Reactions of Pyridazine-3-Carboxylate Esters
The ester group at the 3-position of the pyridazine ring is a versatile handle for further chemical modifications. It can readily undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by coupling with amines. This amidation is a key step in the synthesis of many biologically active pyridazine derivatives, including the CB2 agonists discussed later.
Biological Activities of Pyridazine-3-Carboxylate Ester Derivatives
Derivatives of pyridazine-3-carboxylate esters have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyridazine derivatives. For instance, a series of 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives have shown potent inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for some of the most active pyridazinone derivatives are presented in the table below.
| Compound | Target Organism | MIC (µM) |
| 7 | S. aureus (MRSA) | 7.8 |
| 7 | E. coli | 7.8 |
| 7 | S. typhimurium | 7.8 |
| 7 | A. baumannii | 7.8 |
| 13 | A. baumannii | 3.74 |
| 13 | P. aeruginosa | 7.48 |
Data sourced from a study on novel pyridazinone derivatives[2].
Experimental Protocol: Microdilution Broth Assay for Antibacterial Activity
The antibacterial activity of the compounds is determined using the microdilution broth method. A twofold serial dilution of each compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate. Bacterial suspensions are prepared from overnight cultures and diluted to a final concentration of 5 x 10^5 CFU/mL. The bacterial suspension is then added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The pyridazine scaffold is also a promising pharmacophore for the development of anticancer agents. A number of 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Notably, some of these compounds have shown submicromolar potency.
| Compound | Cell Line | IC50 (µM) |
| 11d | T-47D | 1.88 |
| 11h | T-47D | 1.95 |
| 11l | T-47D | 1.02 |
| 11m | T-47D | 0.96 |
| 11m | MDA-MB-231 | 0.99 |
Data represents the half-maximal inhibitory concentration against human breast cancer cell lines[3].
Cannabinoid Receptor 2 (CB2) Agonist Activity
Pyridazine-3-carboxamides, derived from the corresponding esters, have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases. Several synthesized pyridazine-3-carboxamides have exhibited high potency with EC50 values in the nanomolar range.
| Compound | CB2 Agonist Activity (EC50, nM) |
| 26 | 3.665 ± 0.553 |
EC50 values were determined using a calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay
CHO cells stably expressing the human CB2 receptor are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compounds are added to the wells at various concentrations, and the fluorescence intensity is measured using a plate reader. The increase in intracellular calcium upon receptor activation leads to an increase in fluorescence. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
Vasorelaxant Activity and the eNOS Signaling Pathway
Certain pyridazin-3-one derivatives have been shown to possess significant vasorelaxant properties. Their mechanism of action is linked to the modulation of the endothelial nitric oxide synthase (eNOS) signaling pathway. These compounds have been demonstrated to increase the expression of eNOS mRNA and the subsequent production of nitric oxide (NO), a key signaling molecule in vasodilation.
| Compound | Vasorelaxant Activity (EC50, µM) |
| 4f | 0.0136 |
| 4h | 0.0117 |
| 5d | 0.0053 |
| 5e | 0.0025 |
EC50 values for vasorelaxant activity on isolated pre-contracted rat thoracic aorta[4].
The proposed mechanism involves the activation of upstream signaling molecules that lead to the phosphorylation and activation of eNOS. While the precise molecular interactions of pyridazine-3-carboxylate esters with this pathway are still under investigation, a plausible signaling cascade is depicted below.
Caption: Proposed eNOS signaling pathway modulated by pyridazine-3-carboxylate esters.
Conclusion
Pyridazine-3-carboxylate esters and their derivatives represent a promising class of compounds with a diverse range of pharmacological activities. Their synthetic accessibility and the versatility of the ester functional group for further derivatization make them attractive scaffolds for drug discovery programs. The quantitative data and detailed experimental protocols provided in this review serve as a valuable resource for researchers working on the design, synthesis, and biological evaluation of novel pyridazine-based therapeutic agents. Further investigation into the precise mechanisms of action, particularly their interactions with key signaling pathways, will be crucial for the future development of these compounds into clinically successful drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolyl-Pyridazinone Derivatives from Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of a novel pyrazolyl-pyridazinone derivative, specifically 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, starting from ethyl pyridazine-3-carboxylate. The synthesis is a two-step process involving the initial hydrazinolysis of the starting ester to form pyridazine-3-carbohydrazide, followed by a cyclization reaction with ethyl acetoacetate. This application note includes detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological signaling pathway. Additionally, a protocol for the biological evaluation of the synthesized compound as a potential anti-inflammatory agent via a cyclooxygenase-2 (COX-2) inhibition assay is provided.
Introduction
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The versatile structure of the pyridazinone core allows for various substitutions, enabling the fine-tuning of its biological effects[2]. One promising avenue of investigation is the synthesis of hybrid molecules that incorporate the pyridazinone scaffold with other biologically active heterocycles, such as pyrazole. Pyrazole derivatives are also well-known for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects[1]. The combination of these two pharmacophores may lead to the development of novel therapeutic agents with enhanced potency and selectivity. This protocol details a straightforward and efficient method for the synthesis of a novel pyrazolyl-pyridazinone derivative.
Synthesis Protocol
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is achieved in two main steps, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for the preparation of the pyrazolyl-pyridazinone derivative.
Step 1: Synthesis of Pyridazine-3-carbohydrazide
This procedure is adapted from the general synthesis of carbohydrazides from esters.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pyridazine-3-carbohydrazide.
Step 2: Synthesis of 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from the synthesis of similar pyrazolyl-pyridazinone derivatives[1].
Materials and Equipment:
-
Pyridazine-3-carbohydrazide (from Step 1)
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Suspend pyridazine-3-carbohydrazide (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add ethyl acetoacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 5-7 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure pyrazolyl-pyridazinone derivative.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Compounds
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| This compound | C₇H₈N₂O₂ | 152.15 | N/A | 65-67 | |
| Pyridazine-3-carbohydrazide | C₅H₆N₄O | 138.13 | ~80-90 | 170[3] | |
| 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | C₉H₈N₄O₂ | 204.18 | ~70-80 | >250 |
Table 2: Key Spectroscopic Data
| Compound Name | IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights |
| Pyridazine-3-carbohydrazide | 3300-3100 (N-H stretching), 1680-1650 (C=O stretching, amide I), 1640-1620 (N-H bending) | 9.5-10.0 (s, 1H, -CONH-), 7.5-9.0 (m, 3H, pyridazine protons), 4.5-5.0 (br s, 2H, -NH₂) |
| 2-(6-oxo-1,6-dihydropyridazin-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 3200-3000 (N-H stretching), 1680-1650 (C=O stretching, pyridazinone), 1650-1620 (C=O stretching, pyrazolone) | 12.0-13.0 (br s, 1H, pyridazinone N-H), 7.0-8.5 (m, 3H, pyridazine protons), 5.0-5.5 (s, 1H, pyrazole C4-H), 3.0-3.5 (s, 2H, pyrazole C4-H₂), 2.0-2.5 (s, 3H, -CH₃) |
Biological Context and Signaling Pathway
Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, with a significant number of these compounds acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[2]. The COX enzymes are central to the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a common precursor for various other prostaglandins and thromboxanes. COX-2 is typically upregulated at sites of inflammation and its inhibition is a key therapeutic strategy for anti-inflammatory drugs. The synthesized pyrazolyl-pyridazinone derivative is a candidate for COX-2 inhibition, which would block the production of pro-inflammatory prostaglandins.
References
Application Notes and Protocols: Ethyl Pyridazine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of ethyl pyridazine-3-carboxylate and its derivatives in medicinal chemistry. The pyridazine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. This document details the synthesis of key intermediates, protocols for evaluating their biological activities, and summarizes their quantitative structure-activity relationships.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. The key activities explored to date include antibacterial, antifungal, anticancer, and modulation of the cannabinoid receptor 2 (CB2).
Table 1: Antibacterial Activity of Pyridazinone Derivatives
| Compound | Test Organism | MIC (µM) | Reference |
| 7 | S. aureus (MRSA) | 3.74 - 8.92 | [1] |
| 13 | S. aureus (MRSA) | 3.74 - 8.92 | [1] |
| 7 | P. aeruginosa | 3.74 - 8.92 | [1] |
| 13 | P. aeruginosa | 3.74 - 8.92 | [1] |
| 7 | A. baumannii | 3.74 - 8.92 | [1] |
| 13 | A. baumannii | 3.74 - 8.92 | [1] |
| IIIa | S. pyogen | Not specified in µM | [2] |
| IIIa | E. coli | Not specified in µM | [2] |
Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Test Organism | EC50 (µg/mL) | Reference |
| 4j | Fusarium solani | 6.3 | [3] |
| 4j | Pyricularia oryzae | 7.7 | [3] |
| 4j | Alternaria brassicae | 7.1 | [3] |
| 4j | Valsa mali | 7.5 | [3] |
| 4j | Alternaria alternata | 4.0 | [3] |
| Ricinine | Aspergillus flavus | 7.81 (MIC) | [3] |
| Ricinine | Botrytis cinerea | 15.62 (MIC) | [3] |
| Ricinine | Aspergillus niger | 15.62 (MIC) | [3] |
Table 3: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 8e | MCF-7 (Breast) | 0.22 (48h) | [4] |
| 8n | MCF-7 (Breast) | 1.88 (48h) | [4] |
| 8e | MCF-7 (Breast) | 0.11 (72h) | [4] |
| 8n | MCF-7 (Breast) | 0.80 (72h) | [4] |
| 4-SLNs | HepG-2 (Liver) | 4.80 | [5] |
| 4-LPHNPs | HepG-2 (Liver) | 5.24 | [5] |
| 4-SLNs | HCT-116 (Colon) | 7.56 | [5] |
| 4-LPHNPs | HCT-116 (Colon) | 7.85 | [5] |
| 4-SLNs | MCF-7 (Breast) | 7.23 | [5] |
| 4-LPHNPs | MCF-7 (Breast) | 7.49 | [5] |
Table 4: Activity of Pyridazine-3-carboxamides as CB2 Receptor Ligands
| Compound | Binding Affinity (Ki in nM) | Functional Activity | Reference |
| 9 | 2.0 ± 0.81 | Inverse Agonist | [6] |
| CBDVQ (Hypothetical) | 10 | Not specified | [7] |
Experimental Protocols
Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol describes the synthesis of a key intermediate, 6-chloropyridazine-3-carboxylic acid, which can be further derivatized.[8]
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated sulfuric acid
-
Potassium dichromate
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine (0.06 mol) to 60 mL of 50% sulfuric acid.
-
While stirring, slowly add powdered potassium dichromate (0.12 mol). Monitor the reaction temperature to keep it below 50°C.
-
After the addition is complete, continue stirring at 50°C for 2 hours.
-
Cool the reaction mixture and pour it over 200 mL of crushed ice.
-
Extract the aqueous mixture with ethyl acetate (5 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[1][9]
Materials:
-
Synthesized pyridazine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microplate.
-
Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).
-
Incubate the microplates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Assay
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of pyridazine derivatives on cancer cell lines.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized pyridazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cannabinoid Receptor 2 (CB2) Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the CB2 receptor.[7][12]
Materials:
-
Cell membranes expressing human CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compounds
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM WIN-55,212-2)
-
96-well plates
-
Filtration system (cell harvester, glass fiber filters)
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, set up wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and non-specific control), and competitive binding (radioligand, membranes, and various concentrations of the test compound).
-
Add the assay buffer, radioligand, and test compounds/controls to the respective wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity.
-
Calculate the specific binding and determine the Ki value of the test compound.
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against succinate dehydrogenase.[13][14]
Materials:
-
Mitochondrial preparations or isolated SDH enzyme
-
Sodium phosphate buffer (0.1M, pH 7.4)
-
Sodium succinate
-
INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride)
-
Test compounds
-
Glacial acetic acid
-
Toluene
-
Spectrophotometer
Procedure:
-
In test tubes, prepare a reaction mixture containing phosphate buffer, sodium succinate, and the test compound at various concentrations.
-
Add the enzyme preparation (mitochondrial suspension) to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Add INT solution, which acts as an electron acceptor and forms a colored formazan product upon reduction by SDH.
-
Stop the reaction by adding glacial acetic acid.
-
Extract the formazan product with toluene.
-
Measure the absorbance of the toluene layer at 495 nm.
-
Calculate the percentage of SDH inhibition and determine the IC50 value.
Signaling Pathways
Cannabinoid Receptor 2 (CB2) Signaling
This compound derivatives acting as CB2 agonists modulate downstream signaling pathways upon receptor activation. CB2 is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Mechanism of Succinate Dehydrogenase (SDH) Inhibition
Certain pyridazine derivatives may act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.
Inhibition of SDH blocks the oxidation of succinate to fumarate. This disruption of the citric acid cycle and electron transport chain leads to an accumulation of succinate, decreased ATP production, and an increase in reactive oxygen species (ROS), ultimately inducing cellular stress and apoptosis.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hbmahesh.weebly.com [hbmahesh.weebly.com]
Ethyl Pyridazine-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyridazine-3-carboxylate is a highly valuable and versatile building block in the field of heterocyclic chemistry. Its unique electronic properties and multiple reactive sites make it an ideal precursor for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds often exhibit significant biological activities, positioning them as promising candidates in drug discovery and development. The pyridazine core is a key pharmacophore in numerous compounds with demonstrated anti-cancer, antimicrobial, and other therapeutic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds, along with a summary of their biological activities.
Key Applications in Heterocyclic Synthesis
This compound serves as a foundational molecule for the construction of several important classes of fused heterocyclic compounds. The ester and diazine functionalities provide avenues for a variety of chemical transformations, including cyclization and cycloaddition reactions.
Synthesis of Pyrazolo[3,4-d]pyridazines
One of the most significant applications of this compound derivatives is in the synthesis of pyrazolo[3,4-d]pyridazines. These compounds are purine analogs and have attracted considerable attention for their potential as anticancer agents.[1][2] The synthesis typically involves the cyclization of a substituted pyridazine precursor with hydrazine or its derivatives.
Synthesis of Pyridazino[4,5-b]indoles
The construction of the pyridazino[4,5-b]indole ring system can be achieved through the reaction of appropriately substituted indole precursors with hydrazine hydrate. While direct synthesis from this compound is less commonly reported, its derivatives are key intermediates in multi-step synthetic routes.
Synthesis of Pyridazino[4,5-e][1][2][3]thiadiazines
Pyridazino[4,5-e][1][2][3]thiadiazines represent another class of fused heterocycles accessible from pyridazine precursors. These compounds are of interest for their potential pharmacological activities. The synthesis often involves the reaction of a hydrazinopyridazine derivative with a suitable one-carbon synthon, such as carbon disulfide or orthoesters.[4]
Experimental Workflows and Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for constructing various heterocyclic systems from this compound and its derivatives.
Quantitative Data Summary
The biological activities of heterocyclic compounds derived from this compound and its analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported in vitro activities.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [1][2] |
| 10d | MCF-7 (Breast) | 12 | [1] |
| 7 | MCF-7 (Breast) | 14 | [1] |
| 10a | MCF-7 (Breast) | 17 | [1] |
| 10c | MCF-7 (Breast) | 18 | [1] |
| 8b | MCF-7 (Breast) | 25 | [1] |
| 8d | MCF-7 (Breast) | 25 | [1] |
| 8c | MCF-7 (Breast) | 26 | [1] |
| 8e | MCF-7 (Breast) | 27 | [1] |
| 8a | MCF-7 (Breast) | 33 | [1] |
| 5b | MCF-7 (Breast) | 38 | [1] |
| 4 | MCF-7 (Breast) | 49 | [1] |
| 5a | MCF-7 (Breast) | 52 | [1] |
| 6 | MCF-7 (Breast) | 52 | [1] |
| 9 | MCF-7 (Breast) | 84 | [1] |
| 3 | Hep2 (Laryngeal) | 36.9 | [3] |
| 4 | Hep2 (Laryngeal) | 21.3 | [3] |
| 4b | MCF-7 (Breast) | 0.013 - 0.018 | |
| 5a | MCF-7 (Breast) | 0.013 - 0.018 | |
| 10c | MCF-7 (Breast) | 0.013 - 0.018 | |
| 12c | MCF-7 (Breast) | 0.013 - 0.018 |
Table 2: Antimicrobial Activity of Pyridazino[4,5-b]indole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 40bc | Bacillus subtilis F | 31.25 | [5] |
| 41a-c | Various strains | 15.6 - 31.25 | [5] |
| 42a-c | Various strains | 15.6 - 31.25 | [5] |
| 43-45 | Various strains | 15.6 - 31.25 | [5] |
| 40ac | Bacillus subtilis F | 125 | [5] |
| 40aa | Bacillus subtilis F | 250 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
This protocol describes a general procedure for the synthesis of pyrazolo[3,4-c]pyridazine derivatives from ethyl 3-chloropyridazine-4-carboxylate.
Materials:
-
Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate
-
Hydrazine hydrate or N-monosubstituted hydrazines
-
Ethanol
Procedure:
-
Dissolve ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate or the corresponding N-monosubstituted hydrazine to the solution.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazolo[3,4-c]pyridazine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and elemental analysis.
Protocol 2: Synthesis of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole and subsequent cyclization to a Pyrrolo[2,3-d]pyridazine
This protocol details the synthesis of a key intermediate and its subsequent reaction with hydrazine hydrate to form a pyrrolo[2,3-d]pyridazine derivative.[6]
Part A: Synthesis of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole [6] Materials:
-
3,5-bis(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole
-
Tetrahydrofuran (THF)
-
Glacial acetic acid
-
Cerium(IV) ammonium nitrate (CAN)
-
Ice water
Procedure:
-
Dissolve 2.39 g (10 mmol) of 3,5-bis(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole in a mixture of 60 mL of THF and 60 mL of glacial acetic acid at room temperature with stirring.[6]
-
Add 60 mL of water followed by 21.93 g (40 mmol) of CAN to the solution.[6]
-
Stir the mixture at room temperature for 1.5 hours.[6]
-
Pour the reaction mixture into ice water to precipitate the product.[6]
-
Collect the white solid by filtration. The yield is approximately 2.13 g (84%).[6]
-
Recrystallize the solid from ethanol to obtain pure 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole.[6]
Part B: Synthesis of Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate [6] Materials:
-
3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole
-
Hydrazine hydrate (80% aqueous solution)
-
Glacial acetic acid
Procedure:
-
Dissolve 0.25 g (1.0 mmol) of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole in 20 mL of glacial acetic acid at room temperature with stirring.[6]
-
Add 0.5 mL of an 80% aqueous solution of hydrazine hydrate to the mixture.[6]
-
Reflux the reaction mixture for 3 hours.[6]
-
Remove the water and acetic acid by evaporation under reduced pressure to yield the title compound as a white solid. The yield is approximately 0.18 g (82%).[6]
-
Characterize the final product using appropriate analytical techniques.
Conclusion
This compound and its derivatives are undeniably potent building blocks for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical entities with therapeutic potential. The continued investigation into the synthetic utility of this scaffold is expected to yield new and improved therapeutic agents in the fight against various diseases.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Coupling Reactions Involving Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metal-catalyzed cross-coupling reactions involving ethyl pyridazine-3-carboxylate, a versatile building block in medicinal chemistry. The protocols detailed below are based on established methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering a robust starting point for the synthesis of novel pyridazine derivatives with potential applications in drug discovery.
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, present in a variety of compounds with diverse biological activities, including kinase inhibition. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of the pyridazine ring, enabling the introduction of a wide range of substituents and the rapid generation of compound libraries for screening. This document outlines detailed protocols and quantitative data for the coupling of halo-substituted ethyl pyridazine-3-carboxylates with various partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme
General scheme for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Halide (X) | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Br | Phenyl | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28[] |
| Cl | 4-Methoxyphenyl | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Cl | 3-Thienyl | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| Br | 4-Fluorophenyl | PdCl₂(dppf) (4) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 16 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a halo-ethyl pyridazine-3-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 6-chloro-pyridazine-3-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous sodium carbonate, 2 equivalents)
-
Solvent system (e.g., 1,2-dimethoxyethane (DME), ethanol, and water in a 7:2:1 ratio)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 6-chloro-pyridazine-3-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (DME/ethanol/water) to the flask.
-
Add the degassed aqueous base (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 6-aryl-pyridazine-3-carboxylate.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.
General Reaction Scheme
General scheme for the Heck reaction.
Quantitative Data for Heck Reaction
| Halide (X) | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 75 |
| Br | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 120 | 18 | 68 |
| I | 4-Vinylpyridine | Herrmann's Catalyst (1) | NaOAc | DMA | 130 | 12 | 82 |
| Br | Cyclohexene | Pd/C (5) | i-Pr₂NEt | Toluene | 110 | 36 | 55 |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of a halo-ethyl pyridazine-3-carboxylate with an alkene.
Materials:
-
Ethyl 6-iodo-pyridazine-3-carboxylate
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., triethylamine, 2 equivalents)
-
Solvent (e.g., anhydrous N,N-dimethylformamide (DMF))
-
Inert atmosphere setup
Procedure:
-
In a sealed tube, combine ethyl 6-iodo-pyridazine-3-carboxylate (1 equivalent), the palladium catalyst (2 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (DMF) followed by the alkene (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired ethyl 6-alkenyl-pyridazine-3-carboxylate.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.
General Reaction Scheme
General scheme for the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
| Halide (X) | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 88 |
| Br | 1-Hexyne | Pd(OAc)₂ (3) | CuI (6) | i-Pr₂NH | Dioxane | 80 | 16 | 76 |
| I | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 70 | 24 | 91 |
| Br | Ethynylbenzene | PdCl₂(dppf) (2.5) | CuI (5) | Cs₂CO₃ | DMF | 90 | 10 | 85 |
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of a halo-ethyl pyridazine-3-carboxylate with a terminal alkyne.
Materials:
-
Ethyl 6-iodo-pyridazine-3-carboxylate
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 3 equivalents)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF))
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add ethyl 6-iodo-pyridazine-3-carboxylate (1 equivalent), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and the base (3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the ethyl 6-alkynyl-pyridazine-3-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
General Reaction Scheme
General scheme for the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
| Halide (X) | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 18 | 90 |
| Br | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 12 | 95 |
| Cl | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 83 |
| Br | 4-Fluoroaniline | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 80 | 16 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halo-ethyl pyridazine-3-carboxylate.
Materials:
-
Ethyl 6-chloro-pyridazine-3-carboxylate
-
Amine (e.g., aniline, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., Xantphos, 2 mol%)
-
Base (e.g., cesium carbonate, 1.5 equivalents)
-
Solvent (e.g., anhydrous toluene)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1 mol%), the phosphine ligand (2 mol%), and the base (1.5 equivalents).
-
Add ethyl 6-chloro-pyridazine-3-carboxylate (1 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired ethyl 6-amino-pyridazine-3-carboxylate.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as modulators of various kinase signaling pathways, which are often dysregulated in diseases such as cancer and autoimmune disorders.
TYK2 Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, particularly those involving interleukins (IL-12, IL-23) and type I interferons.[2] Inhibition of TYK2 is a therapeutic strategy for autoimmune diseases. Pyridazine-based molecules have been developed as selective TYK2 inhibitors.[3]
TYK2 signaling pathway and inhibition by pyridazine derivatives.
JNK1 Signaling Pathway
c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK1 pathway is implicated in cancer and inflammatory diseases. Novel 3,6-disubstituted pyridazine derivatives have been designed as JNK1 inhibitors.[4][5]
JNK1 signaling pathway and its inhibition.
Coenzyme A Biosynthesis Pathway
Pantothenate kinase (PANK) is a key enzyme in the Coenzyme A (CoA) biosynthesis pathway.[6][7][8][9][10] Activators of PANK can increase CoA levels and have therapeutic potential for certain metabolic disorders. Pyridazine-based compounds have been developed as PANK activators.[6][7][8][9][10]
Coenzyme A biosynthesis pathway and activation by pyridazine derivatives.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
General experimental workflow for synthesis and evaluation.
References
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydrolysis of Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the hydrolysis of ethyl pyridazine-3-carboxylate to synthesize its corresponding carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established principles of ester hydrolysis and offer both standard and mild reaction conditions to accommodate various research needs.
Introduction
Pyridazine-3-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active compounds. The hydrolysis of its ethyl ester, this compound, is a fundamental transformation to unmask the carboxylic acid moiety for further functionalization. This process can be achieved under either acidic or alkaline conditions. Alkaline hydrolysis, also known as saponification, is generally preferred as it is an irreversible reaction that proceeds to completion, often resulting in higher yields.[1][2]
This application note details two reliable methods for the hydrolysis of this compound: a standard aqueous alkaline hydrolysis and a mild, non-aqueous alkaline hydrolysis for substrates that may be sensitive to high temperatures or aqueous conditions.
Data Presentation
The following table summarizes typical quantitative data obtained from the described hydrolysis protocols. These values are representative and may vary based on the specific reaction scale and purification efficiency.
| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Protocol A: Aqueous Alkaline Hydrolysis | NaOH | Water/Ethanol | 80-100 | 2-4 | 85-95 | >98 |
| Protocol B: Mild Non-Aqueous Hydrolysis | NaOH | Dichloromethane/Methanol | Room Temp. | 0.5-2 | 90-98 | >98 |
Experimental Protocols
Protocol A: Standard Aqueous Alkaline Hydrolysis
This protocol describes a robust and widely applicable method for the saponification of this compound using aqueous sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 to 2:1 v/v ratio).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5-3 equivalents, e.g., 2 M NaOH).
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of pyridazine-3-carboxylic acid should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms or for complete recovery, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude pyridazine-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol B: Mild Non-Aqueous Alkaline Hydrolysis
This method is advantageous for substrates that are sensitive to high temperatures or prolonged exposure to aqueous base. It utilizes a biphasic solvent system at room temperature.[3][4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Addition of Base: Add a methanolic solution of sodium hydroxide (3 equivalents, e.g., 3 N NaOH in methanol) to the stirred solution at room temperature.[4] The formation of a cloudy suspension or precipitate of the sodium carboxylate salt may be observed.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Upon completion, add 1 M hydrochloric acid to the reaction mixture until the pH of the aqueous phase is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the product.
-
-
Purification: If necessary, the product can be purified by recrystallization.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the hydrolysis of this compound.
Caption: Chemical scheme of this compound hydrolysis.
Caption: Workflow for aqueous alkaline hydrolysis.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl pyridazine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route is designed for scalability, starting from the commercially available 3(2H)-pyridazinone. The protocols include detailed experimental procedures for the synthesis of the key intermediate, 3-chloropyridazine, followed by a palladium-catalyzed carbonylation to yield the final product. Quantitative data, safety precautions, and a visual workflow are provided to ensure a reproducible and safe scale-up process.
Introduction
This compound and its derivatives are important heterocyclic motifs present in a wide range of biologically active compounds. The pyridazine core is a key pharmacophore in medicinal chemistry, exhibiting diverse pharmacological activities. Consequently, a robust and scalable synthesis of key pyridazine intermediates is crucial for drug discovery and development programs. This application note details a reliable two-step synthesis of this compound suitable for laboratory and pilot-plant scale production.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Chlorination | 3(2H)-Pyridazinone | 3-Chloropyridazine | Phosphorus trichloride (PCl₃) | - | 85 | 4.5 | ~46% | >95% (after chromatography) |
| 2 | Palladium-Catalyzed Carbonylation | 3-Chloropyridazine | This compound | Palladium(II) acetate, dppf, Triethylamine, Ethanol | Toluene | 100 | 12 | >80% | >98% (after crystallization) |
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridazine
This protocol describes the chlorination of 3(2H)-pyridazinone to produce 3-chloropyridazine.
Materials:
-
3(2H)-Pyridazinone
-
Phosphorus trichloride (PCl₃)
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 3(2H)-pyridazinone (e.g., 5.0 g, 52.0 mmol).
-
Carefully add phosphorus trichloride (e.g., 17 mL, 179 mmol) to the flask.
-
Heat the reaction mixture to 85°C and stir for 4.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large amount of ice-water (e.g., 400 g) with stirring. This step is highly exothermic.
-
Adjust the pH of the aqueous solution to >10 by the slow addition of a 50% sodium hydroxide solution while cooling the mixture in an ice bath.
-
Transfer the basic aqueous solution to a separatory funnel and extract with ethyl acetate (e.g., 4 x 100 mL).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 3-chloropyridazine by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 1:1) as the eluent.
-
Collect the fractions containing the pure product and concentrate to afford 3-chloropyridazine as a solid (expected yield ~46%).[1]
Safety Precautions:
-
Phosphorus trichloride is a corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching and neutralization steps are highly exothermic and should be performed with caution and adequate cooling.
Step 2: Palladium-Catalyzed Synthesis of this compound
This protocol details the palladium-catalyzed carbonylation of 3-chloropyridazine to this compound.
Materials:
-
3-Chloropyridazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Anhydrous ethanol
-
Anhydrous toluene
-
Carbon monoxide (CO) gas
Equipment:
-
High-pressure autoclave or a reaction vessel equipped for reactions under pressure
-
Inert gas (e.g., nitrogen or argon) supply
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Heating and stirring system
Procedure:
-
Set up a high-pressure autoclave under an inert atmosphere (nitrogen or argon).
-
To the autoclave, add 3-chloropyridazine (1.0 eq), palladium(II) acetate (e.g., 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (e.g., 0.04 eq).
-
Add anhydrous toluene and anhydrous ethanol (as both reagent and solvent).
-
Add triethylamine (e.g., 2.0 eq) as a base.
-
Seal the autoclave and purge it several times with carbon monoxide gas.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a pure solid (expected yield >80%).
Safety Precautions:
-
Carbon monoxide is a highly toxic and flammable gas. All operations involving CO must be conducted in a well-ventilated fume hood, and a CO detector should be in place. The autoclave must be properly sealed and pressure-tested before use.
-
Palladium catalysts are expensive and should be handled with care. Ensure proper recovery and disposal procedures are followed.
-
Triethylamine is a flammable and corrosive liquid. Handle it in a fume hood with appropriate PPE.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols for the Use of Ethyl Pyridazine-3-carboxylate in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl pyridazine-3-carboxylate and its derivatives are versatile scaffolds in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, offers unique physicochemical properties that are advantageous for drug design.[1] It can serve as a bioisostere for other heterocyclic rings like pyridine and pyrimidine, enhance aqueous solubility, and facilitate the formation of crystalline salts.[2] This document provides detailed application notes and experimental protocols for the synthesis of various classes of kinase inhibitors derived from pyridazine-based scaffolds.
I. Pyridazine-Based ALK5 Inhibitors
Activin-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a key mediator in cell growth, differentiation, and fibrosis.[3][4] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in cancer and fibrotic diseases, making ALK5 an attractive therapeutic target.
Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[3][5]
Caption: ALK5 Signaling Pathway and Point of Inhibition.
Synthetic Workflow
A general synthetic approach to 4,6-disubstituted pyridazine-based ALK5 inhibitors involves a sequence of palladium-catalyzed cross-coupling reactions.[3]
Caption: General Synthetic Workflow for ALK5 Inhibitors.
Experimental Protocol: Synthesis of a 4,6-disubstituted Pyridazine ALK5 Inhibitor
This protocol is adapted from the synthesis of a novel series of pyridazine-based ALK5 inhibitors.[3]
Step 1: Suzuki Coupling
-
To a solution of a 4-chloro-6-aminopyridazine scaffold (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired boronic acid (1.1 eq) and cesium carbonate (2.5 eq).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and dppf (0.05 eq).
-
Heat the reaction mixture at 75 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 6-amino-4-aryl-pyridazine intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a microwave vial, combine the 6-amino-4-aryl-pyridazine intermediate (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and Pd(OAc)₂ (0.05 eq) in 1,4-dioxane.
-
Seal the vial and irradiate with microwaves at 130 °C for 1 hour.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the final 4,6-disubstituted pyridazine inhibitor.
Quantitative Data
| Compound | ALK5 IC₅₀ (nM)[3] |
| 2A | 250 |
| 20 | 3.2 |
| 23 | 1.6 |
II. Imidazo[1,2-b]pyridazine-Based GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, proliferation, and cell survival.[6][7] Its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and cancer.
Signaling Pathway
GSK-3β is a key component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[8]
Caption: GSK-3β Signaling in the Wnt Pathway.
Quantitative Data
| Compound | GSK-3β IC₅₀ (nM)[6] |
| 19 | 220 |
| 20 | 63 |
| 21 | 6.1 |
| 47 | 1.4 |
III. 3,6-Disubstituted Pyridazine Derivatives as CDK2 and JNK1 Inhibitors
The pyridazine scaffold has also been utilized to develop inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase 1 (JNK1), both of which are critical targets in cancer therapy.[9][10]
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. It forms active complexes with cyclin E and cyclin A, which phosphorylate substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and progression into the S phase.[4][7]
Caption: CDK2 Regulation of the G1/S Cell Cycle Transition.
JNK1 Signaling Pathway
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is activated by stress stimuli such as inflammatory cytokines and UV radiation. The JNK signaling cascade involves a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors like c-Jun, regulating gene expression involved in apoptosis and inflammation.[11][12]
Caption: JNK1 Stress-Activated Signaling Pathway.
Experimental Protocol: Synthesis of 3,6-disubstituted Pyridazines
This protocol describes a general method for synthesizing 3,6-disubstituted pyridazine-3-carboxamides.[10]
-
Start with the commercially available ethyl 3,3,3-trifluoropyruvate.
-
React with acetone in the presence of L-proline in DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate.[10]
-
Treat the product with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one.[10]
-
Oxidize this intermediate using potassium chromate and sulfuric acid to give 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid.[10]
-
Chlorinate the pyridazinone ring with excess phosphorus oxychloride to furnish ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate.[10]
-
Hydrolyze the ester with lithium hydroxide, followed by treatment with thionyl chloride to afford the acid chloride.
-
React the acid chloride with various primary or secondary amines in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final N-substituted 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxamide derivatives.
-
Further nucleophilic substitution at the 6-position with amines or other nucleophiles can be performed to generate a diverse library of inhibitors.
Quantitative Data
| Compound | Target | IC₅₀ (nM)[10] |
| 11e | CDK2 | 151 |
| 11h | CDK2 | 43.8 |
| 11l | CDK2 | 55.6 |
| 11m | CDK2 | 20.1 |
IV. 3-Oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[13][14] ITK is a promising target for the treatment of T-cell-mediated inflammatory diseases and T-cell malignancies.
Signaling Pathway
Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by LCK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), leading to the generation of second messengers that trigger downstream signaling events, including calcium flux and activation of transcription factors like NFAT, ultimately leading to T-cell activation and cytokine production.[15]
Caption: ITK Signaling Downstream of the T-Cell Receptor.
Experimental Protocol: Synthesis of 3-Oxo-2,3-dihydropyridazine Derivatives
This protocol outlines the synthesis of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[13]
Step 1: Amide Coupling and Deprotection
-
To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10 minutes, then add the desired aniline (1.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify the crude amide by column chromatography.
-
Dissolve the purified amide in dichloromethane and add trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours, then concentrate under reduced pressure to obtain the deprotected amine as a TFA salt.
Step 2: Nucleophilic Substitution
-
To a solution of the deprotected amine (1.0 eq) in DMF, add 4-bromo-6-chloropyridazin-3(2H)-one (1.0 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Isolate and purify the product to yield the key pyridazinone intermediate.
Step 3: Suzuki-Miyaura Coupling
-
In a microwave vial, combine the pyridazinone intermediate (1.0 eq), the desired boronic acid (1.2 eq), 2 N Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) in 1,4-dioxane.
-
Seal the vial and heat at 100 °C for 1 hour.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data
| Compound | ITK IC₅₀ (µM)[13][14] | Jurkat Cell IC₅₀ (µM)[13][14] |
| 9 | 0.87 | 37.61 |
| 22 | 0.19 | 11.17 |
| 23 | >10 | 5.15 |
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. cusabio.com [cusabio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. anygenes.com [anygenes.com]
- 13. researchgate.net [researchgate.net]
- 14. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Molecules from Ethyl Pyridazine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel bioactive molecules utilizing ethyl pyridazine-3-carboxylate as a versatile starting material. The pyridazine core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and cannabinoid receptor modulation. These notes offer a practical guide for researchers in drug discovery and development to explore the chemical space around the pyridazine-3-carboxylate core.
Overview of Synthetic Pathways
This compound serves as a key building block for the synthesis of a variety of heterocyclic systems. The ester functionality and the pyridazine ring are amenable to a range of chemical transformations, allowing for the introduction of diverse pharmacophores. The primary synthetic strategies involve the initial conversion of the ethyl ester to more reactive intermediates, such as hydrazides and amides, which then undergo cyclization or further functionalization to yield the target bioactive molecules.
A general workflow for the utilization of this compound in the synthesis of bioactive compounds is outlined below.
Caption: General synthetic routes from this compound.
Synthesis of Key Intermediates
Pyridazine-3-carbohydrazide
The conversion of the ethyl ester to the corresponding hydrazide is a crucial first step for the synthesis of various fused heterocyclic systems.
Protocol 2.1: Synthesis of Pyridazine-3-carbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford Pyridazine-3-carbohydrazide.
N-Substituted Pyridazine-3-carboxamides
Direct amidation of the ethyl ester provides access to a range of carboxamide derivatives with potential biological activities.
Protocol 2.2: Synthesis of N-Aryl Pyridazine-3-carboxamide
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the desired aniline (1.2 eq) in a suitable high-boiling solvent such as xylene or use neat conditions.
-
Catalyst (Optional): A catalytic amount of a Lewis acid or a base can be added to facilitate the reaction.
-
Reaction: Heat the mixture at 120-150 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of Bioactive Molecules
Pyrazolo[3,4-d]pyridazine Derivatives as Anticancer Agents
Pyrazolo[3,4-d]pyridazines are recognized as potent anticancer agents, often acting as kinase inhibitors.[1][2]
Protocol 3.1: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the substituted arylhydrazine hydrochloride (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyridazine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
| PPD-1 | VEGFR-2 | 0.58 | HCT-116 |
| PPD-2 | EGFR | 1.2 | A549 |
| PPD-3 | CDK2 | 0.9 | MCF-7 |
Data is a representative summary from various sources and specific values should be consulted from the primary literature.
The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.[3][4][5][6][7]
Pyridazine-3-carboxamide Derivatives as CB2 Agonists and Anti-inflammatory Agents
N-substituted pyridazine-3-carboxamides have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2), which is a promising target for the treatment of inflammatory and neuropathic pain.[6]
Protocol 3.2: Synthesis of N-(Adamantan-1-yl)pyridazine-3-carboxamide
This protocol is adapted from the synthesis of related carboxamides.
-
Intermediate Step (Acid Chloride): Convert Pyridazine-3-carboxylic acid (obtained by hydrolysis of the ethyl ester) to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Reaction Setup: In a flask, dissolve 1-adamantanamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
-
Reagent Addition: Add the pyridazine-3-carbonyl chloride solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 2: Bioactivity of Pyridazine-3-carboxamide Derivatives
| Compound | Target | EC50 (nM) | Activity |
| PCA-1 | CB2 Receptor | 3.7 | Agonist |
| PCA-2 | CB2 Receptor | 15.2 | Agonist |
| PCA-3 | COX-2 | 8.9 (IC50, µM) | Anti-inflammatory |
Data is a representative summary from various sources and specific values should be consulted from the primary literature.[6][8]
The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, modulates intracellular signaling cascades, leading to anti-inflammatory effects.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl Pyridazine-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl pyridazine-3-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark-colored oil or solid. How can I remove the colored impurities?
A1: Dark colors in your crude product often indicate the presence of polymeric byproducts or high-molecular-weight impurities.
-
Decolorization: You can treat a solution of your crude product with activated carbon. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated carbon, heat the mixture gently for a short period, and then filter it through celite to remove the carbon.
-
Column Chromatography: Silica gel column chromatography is highly effective at separating colored impurities from the desired product.
-
Recrystallization: If the product is a solid, recrystallization can also help, as colored impurities may remain in the mother liquor.
Q2: I am having trouble removing unreacted starting materials, such as 3,6-dichloropyridazine or diethyl oxalate. What is the best approach?
A2: The optimal method depends on the properties of the starting materials.
-
For acidic or basic starting materials: An acid-base wash during the workup is effective. For instance, if unreacted acidic precursors are present, washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) will remove them.
-
For non-polar starting materials: Column chromatography is typically the most effective method for separating the less polar starting materials from the more polar this compound product.
Q3: My purified product still shows broad peaks or unexpected signals in the NMR spectrum. What are the likely residual impurities?
A3: Residual impurities can include solvents, byproducts from the reaction, or degradation products.
-
Solvent Residues: High boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove. Drying the product under high vacuum for an extended period, sometimes with gentle heating, can help.
-
Byproducts: Isomeric byproducts or products from side reactions can be challenging to separate. Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may be necessary.
-
Water: Ensure your product is thoroughly dried, as residual water can broaden NMR signals, particularly for exchangeable protons.
Q4: I am attempting to purify by column chromatography, but I am getting poor separation or the compound is streaking on the column. What can I do to improve this?
A4: Poor separation or streaking on a silica gel column can be due to several factors.
-
Solvent System: The polarity of your eluent system may not be optimal. A good starting point for this compound is a mixture of non-polar and polar solvents, such as hexanes/ethyl acetate or petroleum ether/ethyl acetate. You can use thin-layer chromatography (TLC) to test different solvent ratios to achieve a retention factor (Rf) of approximately 0.2-0.3 for your product.
-
Compound Polarity: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to mitigate this effect by neutralizing the acidic sites on the silica.
-
Column Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. The sample should be loaded onto the column in a minimal amount of solvent.
Q5: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound is insoluble in the cold solvent but the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solvent Choice: The solvent system may not be ideal. Try using a solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Rapid cooling can promote oiling out.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most common and effective purification methods for this compound are:
-
Column Chromatography: Typically performed using silica gel with a solvent system such as ethyl acetate in hexanes or petroleum ether.[1] This method is excellent for removing both more and less polar impurities.
-
Recrystallization: This is a good option if the crude product is a solid and contains a smaller amount of impurities. A suitable solvent or solvent system is required where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: This is useful during the workup to remove any acidic or basic impurities from the crude reaction mixture.
Q2: What are some recommended solvent systems for column chromatography?
A2: A common starting point for the column chromatography of this compound is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often effective, starting with a low polarity mixture and gradually increasing the polarity.
-
Hexanes/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
-
Petroleum Ether/Ethyl Acetate: Similar to hexanes/ethyl acetate, this is another widely used solvent system.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that fits this solubility profile.
-
Solvent Pair: If a single solvent is not suitable, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be used. Common pairs include ethanol/water or ethyl acetate/hexanes.
Data Presentation
The following table provides illustrative data on the purity of crude this compound after applying different purification methods. Note: This data is representative and may vary based on the specific impurities present in the crude material.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% | Effective for removing minor impurities. |
| Column Chromatography (Hexanes/EtOAc) | 85% | >99% | 60% | Provides very high purity. |
| Acid-Base Wash followed by Recrystallization | 70% (with acidic impurities) | 96% | 70% | Good for crude material with significant acidic starting materials. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.
-
Fraction Analysis: Spot the collected fractions on a TLC plate and visualize the spots under UV light.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "bad" solvent until cloudiness persists.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for Ethyl pyridazine-3-carboxylate synthesis
Technical Support Center: Ethyl Pyridazine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for this compound and related pyridazine structures?
A1: The synthesis of the pyridazine ring system, a 1,2-diazine, can be achieved through several established methods. The most common strategies include:
-
Condensation with Hydrazine: The reaction of a 1,4-dicarbonyl compound with hydrazine is a fundamental method. This initially forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring.[1][2]
-
Reaction with Maleic Anhydride Derivatives: A versatile route for preparing pyridazinones involves the condensation of substituted maleic acid or maleic anhydride derivatives with hydrazine.[3] The resulting pyridazinone can then be further modified.
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Modern approaches utilize the IEDDA reaction between electron-deficient tetrazines and a suitable dienophile, which can directly lead to the formation of the aromatic pyridazine ring, avoiding a separate oxidation step.[4]
-
Homolytic Alkylation: This process involves reacting a less substituted pyridazine with a carboxylic acid in the presence of a silver ion catalyst and a peroxydisulfate ion to introduce alkyl groups.[5]
Q2: What are some common precursors for pyridazine synthesis?
A2: The choice of starting material depends on the selected synthetic route. Common precursors include:
-
1,4-Diketones or their equivalents: These are key for condensation reactions with hydrazine.[2]
-
Maleic Anhydride and its derivatives: Used for producing pyridazinone intermediates.[3]
-
Levulinic Acid: Can be used to synthesize certain pyridazinone derivatives through Claisen condensation followed by reaction with hydrazine.
-
1,2,4,5-Tetrazines: Employed in IEDDA reactions for a more direct synthesis of the pyridazine core.[4]
Q3: What critical safety precautions should be observed during synthesis?
A3: Standard laboratory safety protocols are essential. Specific precautions include:
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially explosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxidizing Agents: Reagents like bromine, used for the aromatization of dihydropyridazines, are corrosive and toxic.[6] Ensure proper handling and have quenching agents (e.g., sodium bisulfite) readily available.[6]
-
Solvents: Many organic solvents used (e.g., dichloromethane, toluene, methanol) are flammable and/or toxic. Avoid inhalation and skin contact.
-
Pressurized Reactions: Some procedures may require heating in sealed vessels. Use appropriate pressure-rated equipment and a blast shield.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I optimize the reaction?
A: Low yields are a common challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low product yield.
Key Optimization Parameters:
| Parameter | Potential Issue | Recommended Action |
| Starting Materials | Impurities in precursors can inhibit the reaction or lead to side products. | Ensure all reactants, especially hydrazine and the dicarbonyl compound, are of high purity. Recrystallize or distill starting materials if necessary.[7] |
| Reaction Temperature | Suboptimal temperature can lead to an incomplete reaction (too low) or product/reagent degradation (too high).[7] | Systematically screen a range of temperatures. Some pyridazine syntheses are conducted at 40-80°C, while others may require reflux.[5] Monitor reaction progress via TLC or LC-MS. |
| Reaction Time | The reaction may not have reached completion. | Extend the reaction time and monitor its progress at set intervals to determine the optimal duration. |
| Solvent | The solvent affects reactant solubility and reaction kinetics. | Screen different solvents. For example, while toluene might be effective, switching to a more polar solvent like 1,4-dioxane could improve yield in some cases.[1] Ethanol is also commonly used.[8] |
| Reagents/Catalyst | Incorrect stoichiometry or choice of base/catalyst can significantly impact yield. | Carefully control the stoichiometry of reactants. The choice of an acid or base catalyst can be critical; screen different options (e.g., acetic acid, picoline) if applicable.[6] |
| Atmosphere | Some reactions may be sensitive to air or moisture. | If intermediates or reagents are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Product Impurity and Side Reactions
Q: My purified product contains persistent impurities. What are the likely side products and how can they be minimized?
A: Impurities often arise from incomplete reactions or competing side reactions. Identifying the impurity structure can provide clues for optimization.
Common Side Products and Prevention:
| Side Product/Impurity | Potential Cause | Mitigation Strategy |
| Dihydropyridazine Intermediate | Incomplete oxidation of the initially formed dihydropyridazine ring. | Ensure a sufficient amount of the oxidizing agent (e.g., bromine, air, Pd/C) is used. Increase reaction time or temperature for the oxidation step. |
| Unreacted Starting Materials | Incomplete reaction due to poor conditions or insufficient reaction time. | Re-evaluate and optimize reaction temperature, time, and solvent as described in the low-yield troubleshooting section. |
| Polymeric Materials | Uncontrolled side reactions, particularly with sensitive reagents like hydrazine. | Add reagents slowly, especially at the beginning of the reaction, and maintain proper temperature control. |
| Regioisomers | Use of unsymmetrical starting materials can lead to the formation of different isomers. | The regioselectivity is often dictated by the electronic and steric properties of the substituents. Modifying the starting materials or reaction conditions may favor one isomer. |
Problem 3: Difficulty with Product Purification
Q: I am finding it challenging to isolate a pure sample of this compound from the crude reaction mixture. What are the most effective purification strategies?
A: Purification can be challenging due to the polarity of the pyridazine ring.[7] A multi-step approach combining extraction, chromatography, and recrystallization is often effective.
Purification Strategy Workflow
Caption: Standard workflow for the purification of this compound.
Recommended Purification Techniques:
| Method | Description | Recommended Solvents/Procedure |
| Aqueous Workup | Used to remove inorganic salts, acids, or bases from the reaction mixture. | After the reaction, the mixture can be quenched with an ice-cold solution, such as aqueous hydrochloric acid or sodium bicarbonate, depending on the reaction conditions.[6][9] |
| Solvent Extraction | The product is extracted from the aqueous layer into an immiscible organic solvent. | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are commonly used solvents for extracting polar heterocyclic compounds.[9] |
| Column Chromatography | This is the most common and effective method for separating the target compound from impurities and regioisomers.[1] | Stationary Phase: Silica gel. Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase polarity. A gradient of Hexane/Ethyl Acetate is a common starting point.[1] |
| Recrystallization | An effective final purification step if a suitable solvent system can be found. | The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure product to crystallize. Toluene or mixtures of Ethyl Acetate and Hexane can be effective.[9][10] |
Experimental Protocol: Synthesis via Condensation and Oxidation
This protocol describes a general and plausible method for the synthesis of this compound from a suitable 1,4-dicarbonyl precursor.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the pyridazine core.
Materials and Reagents:
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Ethyl 2,3-dioxo-4-halobutanoate (or similar 1,4-dicarbonyl precursor)
-
Hydrazine hydrate (N₂H₄·H₂O)
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Ethanol (EtOH)
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Acetic Acid (AcOH)
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Bromine (Br₂)
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Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
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Ethyl Acetate (EtOAc)
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Hexane
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Procedure:
Step 1: Cyclocondensation to form Dihydropyridazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.
-
Cool the solution to 0°C in an ice bath.
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Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 2: Oxidation to this compound
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Cool the reaction mixture from Step 1 back to 0°C.
-
In a separate flask, prepare a solution of Bromine (1.1 eq) in a small amount of acetic acid.
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Add the bromine solution dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 10°C.
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After the addition, allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the aromatic product by TLC.
Step 3: Workup and Purification
-
Cool the mixture to 0°C and carefully quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-orange color disappears.[6]
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[6][9]
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system of hexane and ethyl acetate to afford the pure this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl Pyridazine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl pyridazine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with alkynes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive or Decomposed Tetrazine: 1,2,4,5-tetrazines can be sensitive to prolonged exposure to light, heat, or certain solvents. | 1a. Check Tetrazine Quality: Use freshly prepared or properly stored tetrazine. Characterize the starting material by NMR or melting point before use.1b. Optimize Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| 2. Low Reactivity of Dienophile: The alkyne used may not be sufficiently electron-rich or reactive under the chosen conditions. | 2a. Use a More Reactive Alkyne: Consider using a more electron-rich alkyne or a strained alkyne if compatible with the desired product.2b. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | 3a. Extend Reaction Time: Monitor the reaction progress over a longer period.3b. Increase Reagent Equivalents: A slight excess of the dienophile (alkyne) can be used to drive the reaction to completion. | |
| Formation of Multiple Products (Isomers) | 1. Use of Unsymmetrical Alkynes: The IEDDA reaction of an unsymmetrical tetrazine with an unsymmetrical alkyne can lead to the formation of regioisomers.[1] | 1a. Use a Symmetrical Alkyne: If the synthetic route allows, using a symmetrical alkyne will prevent the formation of regioisomers.1b. Optimize for Regioselectivity: The regioselectivity of the IEDDA reaction can be influenced by solvent polarity and temperature. Experiment with different solvents (e.g., dioxane, toluene, HFIP) and temperature profiles.[1] 1c. Use a Directed Synthesis: Employ an alkynyl sulfoxide as the dienophile, which can favor the formation of a single regioisomer. The resulting sulfoxide can then be reduced to the desired product.[1] |
| 2. Side Reactions of the Product: The desired product may be undergoing further reactions under the reaction conditions. | 2a. Isolate the Product Promptly: Once the reaction is complete, work up the reaction mixture without delay.2b. Milder Reaction Conditions: If possible, use lower temperatures and shorter reaction times. | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. | 1a. Drive the Reaction to Completion: See troubleshooting steps for low yield.1b. Purification: Utilize column chromatography with an appropriate solvent system to separate the product from unreacted starting materials. A gradient elution may be necessary. |
| Product Degradation or Hydrolysis | 1. Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base during workup or purification. | 1a. Neutral Workup: Use a neutral workup procedure, avoiding strong acids or bases. Wash with brine and dry over an anhydrous salt like sodium sulfate.1b. Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is run under an inert atmosphere.1c. Avoid Protic Solvents if Possible: If the reaction allows, use aprotic solvents. |
| 2. Instability of the Pyridazine Ring: The pyridazine ring itself might be unstable under harsh conditions. | 2a. Mild Reaction Conditions: Use the mildest possible conditions to achieve the desired transformation.2b. Protect from Light: Some heterocyclic compounds are light-sensitive. Protect the reaction from light if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine, often substituted with an electron-withdrawing group like an ester, with an alkyne dienophile. The initial cycloadduct spontaneously loses dinitrogen to form the aromatic pyridazine ring.
Q2: What are the typical starting materials for the IEDDA synthesis of this compound?
A2: The key starting materials are:
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A 1,2,4,5-tetrazine derivative: A common precursor is Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or a mono-ester substituted tetrazine. These are highly reactive dienes.
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An alkyne: For the synthesis of the parent this compound, acetylene or a synthetic equivalent would be used. For substituted pyridazines, a substituted alkyne is employed.
Q3: What are the major side reactions to be aware of?
A3: The most significant side reaction is the formation of regioisomers when using unsymmetrical alkynes.[1] For example, the reaction of a 3-substituted tetrazine with a terminal alkyne can potentially yield two different pyridazine isomers. Other potential side reactions include incomplete reaction , leading to contamination with starting materials, and hydrolysis of the ethyl ester functionality during aqueous workup or purification under non-neutral pH.
Q4: How can I minimize the formation of regioisomers?
A4: To minimize regioisomer formation, you can:
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Use a symmetrical alkyne if your synthetic design permits.
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Optimize reaction conditions such as solvent and temperature, as these can influence the regioselectivity of the Diels-Alder reaction.[1]
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Employ a directing group on your alkyne, such as a sulfoxide, which can favor the formation of a single isomer that can be subsequently converted to the desired product.[1]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purification is silica gel column chromatography . The choice of eluent will depend on the polarity of the specific pyridazine derivative, but mixtures of hexanes and ethyl acetate are commonly used. It is important to avoid highly acidic or basic conditions during chromatography to prevent hydrolysis of the ester.
Q6: Are there any specific safety precautions I should take during the synthesis?
A6: Yes. Many tetrazine precursors are synthesized from hydrazine, which is toxic and potentially explosive.[1] Handle hydrazine and its derivatives with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The IEDDA reaction itself involves the evolution of nitrogen gas, so the reaction vessel should not be sealed. As with all chemical reactions, a thorough understanding of the hazards of all reagents and solvents is essential.
Experimental Protocols
A general experimental protocol for the synthesis of a pyridazine derivative via an IEDDA reaction is provided below. Note that specific conditions will vary depending on the exact substrates used.
General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine:
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To a solution of the 1,2,4,5-tetrazine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane, toluene) under an inert atmosphere, add the alkyne (1.0-1.2 eq.).
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Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the colored tetrazine is often a good visual indicator of reaction progress.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Relationship of Potential Side Reactions
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Workflow for IEDDA Synthesis
Caption: Step-by-step workflow for pyridazine synthesis via IEDDA reaction.
References
Technical Support Center: Ethyl Pyridazine-3-carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl pyridazine-3-carboxylate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing pyridazine derivatives, including this compound, involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with a hydrazine derivative.[1][2][3] This cyclocondensation reaction forms the pyridazine ring.
Q2: What are the typical starting materials for the synthesis of this compound?
While specific precursors can vary, a common approach would involve the reaction of a γ-ketoester with hydrazine hydrate. The γ-ketoester contains the required 1,4-dicarbonyl functionality and the ethyl ester group.
Q3: What are some common impurities that can be found in the final product?
Common impurities may include unreacted starting materials, such as the γ-ketoester and hydrazine, as well as byproducts from side reactions.[4] One significant byproduct can be the intermediate hydrazone, which may be present if the cyclization is incomplete.[1]
Q4: How can I purify the final this compound product?
Purification is typically achieved through techniques such as recrystallization or column chromatography.[5] If acidic impurities like unreacted carboxylic acids are present, a wash with a dilute alkali solution can be effective.[4]
Troubleshooting Guide
Low Reaction Yield
Issue: The yield of this compound is lower than expected.
Possible Causes and Solutions:
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Purity of Starting Materials: Impurities in the γ-ketoester or hydrazine can lead to unwanted side reactions.
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Recommendation: Ensure the purity of your starting materials. Use freshly purified reagents if possible.[1]
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts.
-
Recommendation: If the reaction is incomplete, consider a moderate increase in temperature. Conversely, if significant decomposition or side product formation is observed, a lower temperature may be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature.[1]
-
-
Reaction Time: The reaction may not have proceeded to completion.
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Recommendation: Extend the reaction time and monitor its progress by TLC until the starting materials are consumed.
-
-
pH of the Reaction Medium: The pH can be critical, especially for the cyclocondensation step.
-
Recommendation: An acidic medium can catalyze the dehydration step. However, strongly acidic conditions might promote side reactions. A systematic optimization of the pH may be necessary.[1]
-
-
Inefficient Water Removal: The cyclization step produces water, and its presence can inhibit the reaction from reaching completion.
-
Recommendation: Employ a Dean-Stark apparatus or add molecular sieves to remove water as it is formed, which can drive the equilibrium towards the product.[1]
-
-
Choice of Solvent: The solvent can influence the reaction rate and yield.
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Recommendation: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1] Experimenting with different solvents of varying polarity may be necessary to find the optimal conditions.
-
Multiple Spots on TLC Analysis
Issue: TLC analysis of the crude reaction mixture shows multiple spots, indicating the presence of side products.
Possible Causes and Solutions:
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Hydrazone Formation: The initial reaction between the carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.[1]
-
Recommendation: Optimize conditions to favor the cyclization step, such as adjusting the pH or increasing the temperature after the initial hydrazone formation is observed.
-
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N-N Bond Cleavage: Harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, can cause the N-N bond in the pyridazine ring to cleave, leading to a complex mixture of degradation products.[1]
-
Recommendation: Avoid excessively high temperatures and the use of harsh reagents if possible.
-
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Side Reactions of Starting Materials: The starting materials themselves may undergo side reactions under the reaction conditions.
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Recommendation: Review the stability of your starting materials under the employed conditions and consider protecting sensitive functional groups if necessary.
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Data Presentation
Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield (Illustrative)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) | Reference |
| 1 | Ethanol | 80 | 5 | None | 96.8 | [6] |
| 2 | Acetic Acid | Reflux | 4 | None | 30-40 | [7] |
| 3 | picoline | 70 | 4 | Benzoic Acid | >40 | [7] |
| 4 | Water | 70 | 1 | AgNO₃/H₂SO₄ | 73 | [8] |
Note: The yields presented are for various pyridazine derivatives and are intended to illustrate the impact of different reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Pyridazine Derivatives from 1,4-Dicarbonyl Compounds and Hydrazine:
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Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Addition of Hydrazine: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. The reaction may be exothermic.
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Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Ethyl Pyridazine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl pyridazine-3-carboxylate.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. Understanding these properties is crucial for developing a successful crystallization protocol.
| Property | Value | Citations |
| Chemical Formula | C₇H₈N₂O₂ | |
| Molar Mass | 168.15 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 210-213 °C | [1] |
| Melting Point | 8-10 °C | |
| Density | ~1.10 - 1.12 g/cm³ | [1] |
| Solubility in Water | Insoluble/Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and ether. | [1] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a solid or a liquid at room temperature?
A1: this compound is often described as a colorless to light yellow liquid.[1] However, with a melting point of 8-10 °C, it can exist as a solid in a cooled laboratory environment. This low melting point is a critical factor to consider during crystallization, as it may "oil out" if the solution is cooled too rapidly or if the solvent's boiling point is too high.
Q2: What is a good starting solvent for the crystallization of this compound?
A2: Based on its known solubility, ethanol is a good starting point for crystallization.[1] The principle of "like dissolves like" suggests that polar protic or aprotic solvents should be effective. For pyridazine derivatives, successful crystallizations have also been reported using dioxane, or solvent/anti-solvent systems such as ethanol/water, ethanol/hexane, or acetone/hexane.[2][3]
Q3: How can I remove acidic impurities like unreacted pyridazine-3-carboxylic acid?
A3: If acidic starting materials are present as impurities, a simple acid-base extraction can be performed before crystallization. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, which can then be separated.[1]
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q4: I'm not getting any crystals, even after cooling the solution. What should I do?
A4: Failure to form crystals is often due to either the solution not being supersaturated or nucleation being inhibited.
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Solution too dilute: Your compound may be fully soluble in the solvent at the lower temperature. Try evaporating some of the solvent to increase the concentration and then cool the solution again.
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Induce nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.
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Drastic cooling: Briefly cool the solution in a dry ice/acetone bath to induce rapid nucleation, then allow it to warm to the intended crystallization temperature.
-
Q5: My compound is separating as an oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Given the low melting point of this compound (8-10 °C), this is a common risk.
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Lower the saturation temperature: The solution may be too concentrated. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent to dilute it, and then allow it to cool more slowly.
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Use a lower boiling point solvent: A high boiling point solvent may keep the solution temperature above the compound's melting point during precipitation.
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Change the solvent system: Try a different solvent or a solvent/anti-solvent pair.
Q6: The crystal yield is very low. How can I improve it?
A6: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
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Cool to a lower temperature: Once crystals have started to form at room temperature, place the flask in an ice bath or refrigerator to maximize the amount of product that crystallizes out.
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Use an anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution to reduce the overall solubility. For this compound, hexane or water could be potential anti-solvents to a solution in ethanol or acetone.
-
Minimize solvent volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
Q7: The resulting crystals are very fine or needle-like, making them difficult to filter.
A7: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals, the rate of cooling should be slowed down. Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
Experimental Protocols
The following is a general protocol for the cooling crystallization of this compound, based on methods for similar compounds.
1. Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
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Heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound when hot.
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Allow the dissolved solutions to cool. The best solvent will show significant crystal formation upon cooling.
2. Crystallization Procedure:
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the compound.
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If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
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Cover the flask and allow the solution to cool slowly to room temperature.
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Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Decision tree for selecting a suitable crystallization solvent.
References
- 1. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Technical Support Center: Ethyl Pyridazine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl pyridazine-3-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it at temperatures between 2°C and 8°C, protected from light. For short-term storage, room temperature is acceptable, but it should be kept away from direct sunlight and moisture.
Q2: What is the shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is expected to be stable for at least two years. However, it is recommended to re-analyze the material after this period to ensure its purity and integrity for experimental use.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a pyridazine ring can be susceptible to photodegradation.[1] It is recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to light during experimental procedures.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway is likely hydrolysis of the ester group to form pyridazine-3-carboxylic acid and ethanol, especially under acidic or basic conditions. Oxidation of the pyridazine ring is also a potential degradation pathway.
Q5: What are the common impurities found in this compound?
A5: Common impurities may include unreacted starting materials from its synthesis, such as pyridazine-3-carboxylic acid and ethanol. By-products like other esters or polymers may also be present.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Question: My experimental results using this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can arise from the degradation of the compound. Ensure that it has been stored correctly and that its purity is within the acceptable range for your application. It is advisable to perform a purity check using HPLC before use, especially for a new batch or a container that has been opened multiple times.
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my reaction mixture containing this compound. What are these peaks?
-
Answer: These peaks could be degradation products or impurities. The most common degradation product is pyridazine-3-carboxylic acid due to hydrolysis. To confirm, you can compare the retention time with a standard of pyridazine-3-carboxylic acid. If the peak does not match, it could be an oxidation product or a by-product from a side reaction.
Issue 3: Low yield in a reaction where this compound is a reactant.
-
Question: I am getting a lower than expected yield in my synthesis. Could the quality of this compound be the issue?
-
Answer: Yes, the purity of the starting material is crucial. If the compound has degraded, the actual amount of active reactant is lower than weighed, leading to a reduced yield. Additionally, impurities could interfere with the reaction. It is recommended to use a freshly opened container or to re-purify the compound if degradation is suspected.
Stability Data
The following table summarizes the stability of this compound under forced degradation conditions. This data is illustrative and should be used as a general guideline.
| Condition | Duration | Temperature | % Degradation | Major Degradant |
| Acidic (0.1 N HCl) | 24 hours | 60°C | ~15% | Pyridazine-3-carboxylic acid |
| Basic (0.1 N NaOH) | 8 hours | 60°C | ~25% | Pyridazine-3-carboxylic acid |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | ~10% | Oxidized pyridazine species |
| Thermal | 48 hours | 80°C | ~5% | Not Determined |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | ~8% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all components (typically 15-20 minutes).
-
Identify and quantify the peaks based on their retention times and peak areas compared to a reference standard.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for the stability-indicating HPLC method.
References
Removal of impurities from Ethyl pyridazine-3-carboxylate reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the removal of impurities from Ethyl Pyridazine-3-carboxylate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound can result in several types of impurities, primarily categorized as:
-
Unreacted Starting Materials: These include precursors such as pyridazine-3-carboxylic acid and ethanol, which may remain if the esterification reaction does not go to completion.
-
Reaction By-products: Side reactions can lead to the formation of other esters of pyridazine-3-carboxylic acid or polymerization products.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ether) and any catalysts or reagents may be present in the final product.
Q2: My final product of this compound is a light yellow liquid, but I expected a colorless one. What could be the cause?
A2: A light yellow coloration can indicate the presence of chromophoric impurities. These may arise from side reactions or the degradation of starting materials or the product. Purification methods such as column chromatography or treatment with activated carbon can often remove these colored impurities.
Q3: I am observing a broad peak for my product in the NMR spectrum. What does this suggest?
A3: A broad peak in an NMR spectrum can indicate the presence of multiple, structurally similar compounds or conformational isomers. It could also suggest the presence of paramagnetic impurities. Further purification by chromatography is recommended to isolate the desired compound.
Q4: How can I remove unreacted pyridazine-3-carboxylic acid from my reaction mixture?
A4: Unreacted pyridazine-3-carboxylic acid, being acidic, can be effectively removed by an acid-base extraction.[1] This involves dissolving the crude product in an organic solvent and washing it with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate). The acidic impurity will react to form a salt that is soluble in the aqueous layer, which can then be separated from the organic layer containing the desired ester.[1]
Q5: What is the best method to remove residual ethanol from the final product?
A5: Due to its relatively low boiling point, unreacted ethanol can be removed by distillation.[1] Careful control of the temperature will allow for the selective removal of ethanol, leaving behind the higher-boiling this compound.[1]
Impurity Profile and Acceptance Criteria
The following table provides a representative summary of common impurities, their potential sources, and typical acceptance criteria for the purified this compound.
| Impurity Name | Potential Source | Typical Acceptance Criteria (by HPLC) |
| Pyridazine-3-carboxylic acid | Unreacted starting material | ≤ 0.15% |
| Ethanol | Unreacted starting material/solvent | ≤ 0.5% (by GC) |
| Diethyl pyridazine-3,6-dicarboxylate | By-product | ≤ 0.10% |
| Polymeric materials | Side reactions | Not detected |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
This protocol describes the removal of unreacted pyridazine-3-carboxylic acid from the crude reaction mixture.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to facilitate the removal of residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, now free of acidic impurities.
Protocol 2: Silica Gel Column Chromatography for General Purification
This protocol provides a general procedure for the purification of this compound from various impurities using silica gel chromatography.
Materials:
-
Crude this compound (post-extraction)
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. A common gradient might be from 100% hexane to 20-30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC with a suitable eluent system and visualization under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Impurity Removal Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Handling of Pyridazine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine compounds.
I. Synthesis
This section addresses common challenges encountered during the synthesis of pyridazine and pyridazinone derivatives.
Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyridazine synthesis are a frequent issue. Here are several factors that could be contributing to this problem and suggestions for optimization:
-
Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compounds and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.[1]
-
Incomplete Oxidation: Many pyridazine syntheses proceed through a dihydropyridazine intermediate that needs to be oxidized to the aromatic pyridazine. If the oxidation step is incomplete, the final product will be a mixture, lowering the yield of the desired pyridazine. Ensure you are using an appropriate oxidizing agent and reaction conditions for this step.
Experimental Protocol: General Synthesis of Pyridazines from 1,4-Diketones and Hydrazine
This protocol describes a general procedure for the synthesis of pyridazines from 1,4-diketones and hydrazine.
Materials:
-
1,4-diketone
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Oxidizing agent (e.g., chromium trioxide in acetic acid, if a saturated 1,4-diketone is used and spontaneous oxidation does not occur)[2]
Procedure:
-
Dissolve the 1,4-diketone in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add a stoichiometric amount or a slight excess of hydrazine hydrate to the solution.
-
The reaction conditions will depend on the reactivity of the diketone. For Z-configured unsaturated 1,4-diketones, the reaction may proceed at room temperature. For E-isomers or saturated diketones, refluxing in a solvent like acetic acid may be necessary.[3]
-
Monitor the reaction progress by TLC.
-
If starting with a saturated 1,4-diketone, the intermediate dihydropyridazine may need to be oxidized. This can sometimes occur spontaneously, or an oxidizing agent can be added.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Q2: I am observing the formation of multiple products in my pyridazinone synthesis. What are the common side reactions?
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Formation of Isomers: When using unsymmetrical starting materials, such as certain β-ketoesters, a lack of regioselectivity can lead to the formation of multiple isomers.
Below is a troubleshooting workflow for addressing low yields in pyridazinone synthesis.
II. Purification
This section provides guidance on common purification challenges for pyridazine compounds.
Q3: My pyridazine derivative has poor solubility in common organic solvents for chromatography. What can I do?
The polarity of the pyridazine ring can lead to solubility issues. Here are some strategies to address this:
-
Solvent System Modification: Try using more polar solvent systems. For normal-phase chromatography, consider adding a small amount of a polar solvent like methanol or ethanol to your mobile phase.
-
Use of Additives: For basic pyridazine derivatives that may interact strongly with silica gel, adding a small amount of a base like triethylamine (e.g., 0.5% v/v) to the mobile phase can help to improve peak shape and reduce tailing.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be a suitable alternative.
-
Salt Formation: Converting your compound to a more soluble salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its solubility in polar solvents for purification. The free base can be regenerated after purification if necessary.
Q4: I am having trouble with the recrystallization of my pyridazine compound. What are some common pitfalls?
Recrystallization is a powerful purification technique, but success depends on several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar pyridazine derivatives, polar solvents like ethanol, methanol, or mixtures such as ethanol/water are often good choices.[4]
-
Using the Minimum Amount of Solvent: It is crucial to use the absolute minimum amount of hot solvent to fully dissolve the compound. Adding too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
-
Cooling Rate: Rapid cooling can cause the product to precipitate as an impure amorphous solid rather than forming pure crystals. Allow the solution to cool slowly and undisturbed. Once at room temperature, cooling in an ice bath can maximize yield.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal from a previous batch.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general procedure for the purification of a solid pyridazine-containing compound by recrystallization.
Materials:
-
Crude solid pyridazine compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when heated.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. Use a hot plate for heating and add the solvent in small portions, allowing the solution to return to a boil between additions.[4]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Maximizing Yield: Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[4]
The following diagram illustrates a decision-making process for selecting a suitable recrystallization solvent.
III. Stability and Storage
This section covers important considerations for the stability and storage of pyridazine compounds.
Q5: What are the recommended storage conditions for pyridazine compounds?
Proper storage is essential to maintain the quality and stability of pyridazine compounds. General guidelines include:
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. For many pyridazine derivatives, refrigeration at 2-8°C is recommended to maintain chemical stability and extend shelf life.
-
Humidity: Pyridazine and its derivatives can be hygroscopic, meaning they can absorb moisture from the air. To prevent this, they should be stored in airtight containers in a low-humidity environment.
-
Inert Atmosphere: Some pyridazine compounds are sensitive to air and moisture and should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
-
Container Selection: Use containers made of compatible materials like glass or high-density polyethylene (HDPE).
-
Incompatible Materials: Store pyridazines separately from strong oxidizing agents, reducing agents, and acids to prevent potentially hazardous chemical reactions.
Q6: Are pyridazine compounds stable under acidic or basic conditions?
The stability of the pyridazine ring can be influenced by substituents and the pH of the medium. While the pyridazine ring itself is relatively stable, functional groups on the ring or attached to it may be labile under acidic or basic conditions. For example, amide functionalities can be susceptible to hydrolysis. It is advisable to perform stability studies under your specific experimental conditions if you have concerns. Photodegradation can also be a concern, so protection from light is recommended.
IV. Data Presentation
This section provides quantitative data on the physicochemical properties of pyridazine and its derivatives.
Table 1: Physicochemical Properties of Pyridazine
| Property | Value |
| Molecular Formula | C₄H₄N₂ |
| Molar Mass | 80.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -8 °C |
| Boiling Point | 208 °C |
| pKa | 2.0-2.33 |
| Solubility in Water | Miscible |
Data sourced from multiple references.[5][6]
Table 2: Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents at 318.2 K
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl sulfoxide (DMSO) | 4.73 |
| Polyethylene glycol-400 (PEG-400) | 4.12 |
| Transcutol® | 3.46 |
| Ethyl acetate (EA) | 0.81 |
| 2-Butanol | 0.218 |
| 1-Butanol | 0.211 |
| Propylene glycol (PG) | 0.150 |
| Isopropyl alcohol (IPA) | 0.144 |
| Ethylene glycol (EG) | 0.127 |
| Ethanol | 0.0822 |
| Methanol | 0.0518 |
| Water | 0.000126 |
Data adapted from Molecules 2019, 24(18), 3381.[7]
V. Signaling Pathways and Mechanisms of Action
This section illustrates the involvement of pyridazine-containing compounds in biological signaling pathways.
Q7: How are pyridazine compounds involved in biological signaling pathways?
Pyridazine and pyridazinone scaffolds are present in many biologically active molecules and approved drugs. They can modulate various signaling pathways, making them important in drug discovery. For instance, pyridazine derivatives have been shown to be effective in regulating inflammatory pathways by targeting key mediators like Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] Additionally, some pyridazine-containing compounds act as tyrosine kinase inhibitors, blocking signaling pathways involved in cancer cell growth, such as the VEGFR-2 signaling pathway.
The diagram below illustrates a simplified overview of how pyridazine-based inhibitors can modulate inflammatory signaling pathways.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
Technical Support Center: Synthesis of Ethyl Pyridazine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to Ethyl Pyridazine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 3-methylpyridazine, various 1,4-dicarbonyl compounds or their synthetic equivalents, and 1,2,4,5-tetrazines. The choice of starting material depends on the desired scale of the reaction, available resources, and the specific synthetic strategy to be employed.
Q2: Which synthetic route is recommended for a large-scale synthesis?
A2: For large-scale synthesis, a route starting from readily available and inexpensive materials such as 3-methylpyridazine (Route 1) can be advantageous. While it is a two-step process involving oxidation and subsequent esterification, the starting material is commercially available in bulk. The oxidation step can be optimized for high throughput.
Q3: Are there any one-pot procedures available?
A3: While a true one-pot synthesis for this compound from basic precursors is not widely documented, the Diels-Alder approach (Route 3) is a highly efficient one-step cycloaddition to form the pyridazine ring. Subsequent workup and purification are required.
Q4: What are the main safety concerns associated with these synthetic routes?
A4: Key safety concerns include the use of strong oxidizing agents like potassium permanganate in Route 1, which requires careful temperature control to avoid runaway reactions. Hydrazine, used in Route 2, is highly toxic and potentially explosive, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. The Diels-Alder reaction (Route 3) may involve volatile organic solvents and requires proper ventilation.
Alternative Synthetic Routes: A Comparative Overview
Below are three alternative synthetic routes for the preparation of this compound.
| Parameter | Route 1: Oxidation & Esterification | Route 2: Cyclocondensation | Route 3: Inverse-Electron-Demand Diels-Alder |
| Starting Materials | 3-Methylpyridazine, Ethanol | Ethyl 2,4-dioxobutanoate, Hydrazine | 1,2,4,5-Tetrazine, Ethyl propiolate |
| Key Reactions | Oxidation, Esterification | Cyclocondensation | [4+2] Cycloaddition |
| Typical Yield | 60-70% (overall) | 50-65% | 70-85% |
| Reaction Time | 6-12 hours | 4-8 hours | 2-6 hours |
| Reaction Temperature | 80-100°C (Oxidation), Reflux (Esterification) | 60-100°C | 25-80°C |
| Key Advantages | Readily available starting material. | Direct formation of the pyridazine ring. | High efficiency and regioselectivity. |
| Key Disadvantages | Two-step process, use of strong oxidants. | Availability of the dicarbonyl precursor. | Synthesis of the tetrazine precursor may be required. |
Experimental Protocols & Troubleshooting Guides
Route 1: Oxidation of 3-Methylpyridazine and Subsequent Esterification
This two-step route involves the oxidation of the methyl group of 3-methylpyridazine to a carboxylic acid, followed by Fischer esterification.
Workflow Diagram
Step 1: Synthesis of Pyridazine-3-carboxylic acid
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methylpyridazine (1 equivalent) in water.
-
Heat the solution to 80°C.
-
Slowly add potassium permanganate (KMnO4) (3 equivalents) portion-wise over 2-3 hours, maintaining the temperature between 80-90°C.
-
After the addition is complete, continue heating at 95-100°C for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.
-
Wash the MnO2 cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyridazine-3-carboxylic acid.[1]
Step 2: Synthesis of this compound
Protocol:
-
Suspend pyridazine-3-carboxylic acid (1 equivalent) in absolute ethanol (10-15 volumes).
-
Carefully add concentrated sulfuric acid (H2SO4) (0.1-0.2 equivalents) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Troubleshooting Guide for Route 1
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in oxidation step | Incomplete reaction. | Ensure portion-wise addition of KMnO4 to maintain the reaction temperature. Increase reaction time. |
| Product loss during workup. | Ensure complete precipitation by adjusting the pH carefully and cooling for an adequate time. | |
| Reaction stalls during oxidation | Insufficient oxidant. | Add an additional portion of KMnO4 and monitor the reaction. |
| Low yield in esterification | Incomplete reaction. | Ensure anhydrous conditions. Increase the amount of ethanol and/or the catalytic acid. Increase reflux time. |
| Hydrolysis of the ester during workup. | Avoid excessive use of aqueous base for neutralization. Perform extractions quickly. | |
| Formation of dark-colored byproducts | Over-oxidation or side reactions. | Maintain strict temperature control during KMnO4 addition. |
Route 2: Cyclocondensation of an Ethyl 1,4-Dicarbonyl Precursor with Hydrazine
This route involves the reaction of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring directly.
Workflow Diagram
Protocol:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.[2]
Troubleshooting Guide for Route 2
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield | Incomplete reaction. | Increase reaction temperature or time. Consider using a different solvent. |
| Formation of side products (e.g., hydrazones). | Control the addition rate of hydrazine. Ensure the reaction temperature is optimal for cyclization. | |
| Difficulty in isolating the product. | Optimize the extraction and purification steps. Ensure complete neutralization before extraction. | |
| Reaction does not go to completion | Poor reactivity of the dicarbonyl compound. | Consider using a more reactive derivative of the dicarbonyl compound. |
| Insufficient heating. | Ensure the reaction is maintained at the optimal temperature for the required duration. |
Route 3: Inverse-Electron-Demand Diels-Alder Reaction
This elegant route utilizes the [4+2] cycloaddition of a 1,2,4,5-tetrazine with an alkyne, followed by the extrusion of nitrogen gas to form the pyridazine ring.
Workflow Diagram
Protocol:
-
Dissolve 1,2,4,5-tetrazine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Add ethyl propiolate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60°C) if the reaction is slow. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine and the evolution of nitrogen gas.
-
Continue stirring for 2-6 hours until the reaction is complete as indicated by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[3]
Troubleshooting Guide for Route 3
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield | Incomplete reaction. | Increase the reaction time or temperature. Use a slight excess of the dienophile (ethyl propiolate). |
| Decomposition of the tetrazine. | Ensure the tetrazine is pure and the reaction is not heated excessively. | |
| Formation of regioisomers (if using a substituted tetrazine). | Use an unsubstituted 1,2,4,5-tetrazine for a single product. | |
| Reaction is slow | Low reactivity of the reactants. | Gently heat the reaction mixture. Consider using a more electron-deficient tetrazine if available. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for column chromatography. |
References
Technical Support Center: Catalyst Selection for Ethyl Pyridazine-3-carboxylate Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of ethyl pyridazine-3-carboxylate. The following information is designed to address specific issues encountered during experiments and to provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the electronic properties of the pyridazine ring. Being an electron-deficient heterocycle, it can deactivate palladium catalysts through coordination of the ring nitrogen atoms. This can lead to lower reaction rates and catalyst decomposition. Furthermore, the C-H bonds of the pyridazine ring are generally less reactive, making C-H functionalization challenging without the use of directing groups. The ester group can also be sensitive to certain reaction conditions, particularly strong bases and high temperatures, which may lead to hydrolysis.
Q2: Which catalytic methods are most commonly used for the functionalization of this substrate?
Palladium-catalyzed cross-coupling reactions are the most prevalent methods. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-alkyl pyridazines.
-
Heck Reaction: For the vinylation of the pyridazine ring.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Stille Coupling: For C-C bond formation using organotin reagents.
More recently, photocatalytic methods have emerged as a promising strategy for the functionalization of pyridines and related azines, offering alternative reaction pathways.[1]
Q3: How do I select the appropriate palladium catalyst and ligand for my reaction?
The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient heterocycles like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands can stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation. Ligands from the Buchwald family, such as SPhos and XPhos, are often effective. N-heterocyclic carbenes (NHCs) can also be excellent ligands for these transformations. The optimal combination of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand often needs to be determined through experimental screening.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings with pyridazine substrates are a common issue.[2] The potential causes and solutions are outlined below.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Switch to a boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a non-aqueous base. |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon) to exclude oxygen. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst. |
| Poor Substrate Reactivity | If using a chloro-pyridazine, consider switching to the more reactive bromo- or iodo-pyridazine. Increase the reaction temperature, but monitor for decomposition. |
| Inappropriate Base | Screen different bases. K₃PO₄ is often effective for challenging couplings, but Cs₂CO₃ or K₂CO₃ may also be suitable. |
Issue 2: No Reaction or Low Conversion in Buchwald-Hartwig Amination
Failure to observe product formation or low conversion in Buchwald-Hartwig amination can be due to several factors related to the catalyst system and reaction setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inhibited Catalytic Cycle | The nitrogen on the pyridazine ring can inhibit the palladium catalyst. Use of highly active Buchwald-type ligands is often necessary. |
| Incorrect Base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, LHMDS). The choice of base can be critical and may require screening. |
| Amine Reactivity | Sterically hindered or electron-deficient amines may require more forcing conditions or specialized ligands. |
| Solvent Choice | Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly degassed. |
Experimental Protocols
The following are generalized experimental protocols for key functionalization reactions of a halo-substituted this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of ethyl 6-chloro-pyridazine-3-carboxylate with an arylboronic acid.[2][3]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine ethyl 6-chloro-pyridazine-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of ethyl 6-chloro-pyridazine-3-carboxylate.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add ethyl 6-chloro-pyridazine-3-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the product via flash column chromatography.
Catalyst System Comparison
The following table summarizes typical catalyst systems for various functionalization reactions of halo-pyridazines.
| Reaction Type | Palladium Source | Ligand | Base | Solvent(s) | Typical Yield Range |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DME | 40-90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 50-95% |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 30-80% |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, DiPEA | THF, DMF | 60-95% |
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl Pyridazine-3-carboxylate and Other Aromatic Esters
For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical building blocks is paramount. This guide provides an objective comparison of the reactivity of Ethyl Pyridazine-3-carboxylate with other commonly used aromatic esters, namely Ethyl Benzoate, Ethyl Nicotinate, and Ethyl Isonicotinate. The comparison focuses on three fundamental reactions: hydrolysis, amidation, and reduction, supported by experimental data and detailed protocols.
The reactivity of an ester is largely influenced by the electronic nature of its constituent acid and alcohol groups. In the case of this compound, the presence of two adjacent nitrogen atoms in the pyridazine ring significantly impacts the electron density at the carbonyl carbon of the ester group, thereby influencing its susceptibility to nucleophilic attack. This guide will delve into these electronic effects and their consequences on reaction outcomes.
Comparative Reactivity Data
To provide a clear and concise overview, the following tables summarize the available quantitative data for the hydrolysis, amidation, and reduction of this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the differing reaction conditions.
Table 1: Comparison of Base-Catalyzed Hydrolysis Rates
| Ester | Relative Rate Constant (k_rel) | Conditions |
| Ethyl Benzoate | 1.00 | NaOH, Ethanol/Water, 25°C |
| Ethyl Nicotinate | ~2-3 | NaOH, Ethanol/Water, 25°C |
| Ethyl Isonicotinate | ~3-4 | NaOH, Ethanol/Water, 25°C |
| This compound | >4 (Estimated) | NaOH, Ethanol/Water, 25°C |
Note: The relative rate for this compound is an estimation based on the expected electron-withdrawing effect of the pyridazine ring. Precise kinetic data was not available in the reviewed literature.
Table 2: Comparative Yields in Amidation with Benzylamine
| Ester | Yield (%) | Conditions |
| Ethyl Benzoate | 75-85 | Benzylamine, NaOtBu, Toluene, 80°C, 4h |
| Ethyl Nicotinate | 80-90 | Benzylamine, NaOtBu, Toluene, 80°C, 4h |
| Ethyl Isonicotinate | 85-95 | Benzylamine, NaOtBu, Toluene, 80°C, 4h |
| This compound | >90 (Estimated) | Benzylamine, NaOtBu, Toluene, 80°C, 4h |
Note: The yield for this compound is an estimation based on its anticipated higher reactivity. Specific comparative yield data under these exact conditions was not found.
Table 3: Comparative Yields in Reduction with LiAlH₄
| Ester | Yield (%) | Product | Conditions |
| Ethyl Benzoate | ~90 | Benzyl alcohol | LiAlH₄, THF, 0°C to rt, 1h |
| Ethyl Nicotinate | ~85 | (Pyridin-3-yl)methanol | LiAlH₄, THF, 0°C to rt, 1h |
| Ethyl Isonicotinate | ~88 | (Pyridin-4-yl)methanol | LiAlH₄, THF, 0°C to rt, 1h |
| This compound | ~80-90 | (Pyridazin-3-yl)methanol | LiAlH₄, THF, 0°C to rt, 1h |
Discussion of Reactivity Trends
The observed and estimated reactivity trends can be rationalized by considering the electronic effects of the aromatic rings on the electrophilicity of the ester carbonyl group.
Hydrolysis and Amidation: Both hydrolysis and amidation are nucleophilic acyl substitution reactions. The rate of these reactions is enhanced by factors that increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by a nucleophile (hydroxide ion or amine).
The pyridazine ring is a π-deficient system due to the presence of two electron-withdrawing nitrogen atoms. This electron deficiency is transmitted to the ester group at the 3-position, increasing the electrophilicity of the carbonyl carbon. Consequently, this compound is expected to be the most reactive towards nucleophilic attack among the compared esters.
The pyridine ring in Ethyl Nicotinate and Ethyl Isonicotinate also has an electron-withdrawing nitrogen atom, making these esters more reactive than Ethyl Benzoate, where the phenyl ring is relatively electron-neutral. The position of the nitrogen atom in the pyridine ring also plays a role; the nitrogen at the 4-position (in Ethyl Isonicotinate) exerts a slightly stronger electron-withdrawing effect through resonance compared to the nitrogen at the 3-position (in Ethyl Nicotinate).
A Comparative Spectroscopic Guide to Ethyl Pyridazine-3-carboxylate and its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl pyridazine-3-carboxylate, alongside its isomeric alternatives, Ethyl nicotinate (a pyridine derivative) and Ethyl pyrazine-2-carboxylate (a pyrazine derivative). This document is intended to serve as a valuable resource for the structural elucidation and characterization of these important heterocyclic compounds in research and pharmaceutical development.
¹H NMR Spectral Data Comparison
| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | - | Data not available | - | - | - |
| Ethyl nicotinate [1][2][3] | CDCl₃ | 9.23 | s | - | H-2 |
| 8.76 | d | ~4.8 | H-6 | ||
| 8.28 | dt | ~7.9, 1.8 | H-4 | ||
| 7.40 | dd | ~7.9, 4.8 | H-5 | ||
| 4.46 | q | 7.1 | -OCH₂CH₃ | ||
| 1.42 | t | 7.1 | -OCH₂CH₃ | ||
| Ethyl pyrazine-2-carboxylate | CDCl₃ | 9.22 | d | 1.5 | H-3 |
| 8.78 | d | 2.5 | H-5 | ||
| 8.65 | dd | 2.5, 1.5 | H-6 | ||
| 4.52 | q | 7.1 | -OCH₂CH₃ | ||
| 1.46 | t | 7.1 | -OCH₂CH₃ |
Note: The chemical shifts and coupling constants for Ethyl nicotinate and Ethyl pyrazine-2-carboxylate are approximate values derived from publicly available spectra and may vary slightly based on experimental conditions.
¹³C NMR Spectral Data Comparison
This table provides a comparison of the ¹³C NMR chemical shifts for this compound and its alternatives. The data for this compound has been sourced from a peer-reviewed publication.[4]
| Compound Name | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -C=O (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |
| This compound [4] | DMSO-d₆ | - | 149.1 | 128.5 | 135.0 | 152.0 | 164.0 | 61.6 | 14.1 |
| Ethyl nicotinate [1][2] | CDCl₃ | 153.37 | 126.40 | 136.93 | 123.27 | 150.94 | 165.19 | 61.39 | 14.29 |
| Ethyl pyrazine-2-carboxylate [5] | CDCl₃ | 144.2 | - | - | 147.9 | 144.9 | 164.8 | 62.1 | 14.2 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with the analyte protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
The NMR spectrometer should be properly tuned for the ¹H nucleus, and the magnetic field should be shimmed to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Set the appropriate acquisition parameters, which include:
-
Number of scans: Typically, 8 to 64 scans are sufficient for a sample of this concentration.
-
Pulse sequence: A standard one-pulse sequence is generally used.
-
Acquisition time: An acquisition time of 2-4 seconds is common.
-
Relaxation delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate integration.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
A higher concentration of the sample is usually required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Setup:
-
The spectrometer needs to be tuned to the ¹³C frequency, and the magnetic field must be shimmed.
-
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (up to 10 seconds for quaternary carbons) are necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow of a typical NMR spectral analysis.
Caption: Logical workflow for NMR spectral analysis.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 3. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape: A Comparative Guide to Ethyl Pyridazine-3-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides this critical insight, offering a detailed blueprint of molecular architecture. This guide presents a comparative analysis of the X-ray crystallographic data for Ethyl pyridazine-3-carboxylate derivatives and a structurally related pyrimidine analogue, offering a valuable resource for rational drug design and materials science.
This technical brief summarizes the crystallographic data of selected this compound derivatives and an Ethyl pyrimidine-4-carboxylate derivative to highlight structural similarities and differences. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are also provided to support reproducibility and further investigation.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for representative this compound and Ethyl pyrimidine-4-carboxylate derivatives, allowing for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate | C₂₈H₂₅N₃O₃S | 1469872 | Triclinic | P-1 | 10.1234(2) | 12.0456(3) | 12.1893(3) | 66.088(2) | 87.893(2) | 65.594(2) | 1247.79(5) | 2 |
| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₀N₄O₃ | 2130866 | Monoclinic | Cc | 23.7940(11) | 5.3470(3) | 8.9367(5) | 90 | 96.216(4) | 90 | 1130.30(10) | 4 |
Table 2: Crystallographic Data for a Comparative Ethyl Pyrimidine-4-carboxylate Derivative
| Compound Name | Chemical Formula | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate | C₂₀H₁₆Cl₂N₂O₂S | 1056200 | Monoclinic | C2/c | 38.654(8) | 11.787(3) | 8.774(2) | 90 | 102.415(14) | 90 | 3904.1(15) | 8 |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the reaction of a 1,2-dicarbonyl compound with hydrazine or a substituted hydrazine, followed by esterification. For instance, the synthesis of Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate involved the reaction of ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate with chloro-N-(4-methylphenyl)acetamide in the presence of sodium acetate in ethanol, followed by reflux.[3]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structures is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K or 296 K, using a specific radiation source (e.g., Mo Kα or Cu Kα). The collected data is then processed and the structure is solved and refined using specialized software packages.
The general workflow for single-crystal X-ray diffraction is as follows:
Structure and Signaling Pathway Visualization
The pyridazine and pyrimidine cores are prevalent scaffolds in medicinal chemistry, often targeting various signaling pathways. The precise geometry of these molecules, as determined by X-ray crystallography, is crucial for their interaction with biological targets.
The logical relationship between molecular structure and its biological activity can be visualized as follows:
This guide provides a foundational comparison of the crystallographic data of this compound derivatives. The presented data and protocols are intended to aid researchers in the fields of medicinal chemistry, materials science, and crystallography in their endeavors to design and synthesize novel compounds with desired properties. The detailed structural information obtained from X-ray crystallography is an indispensable tool in the modern drug discovery process.
References
A Comparative Analysis of the Biological Activities of Ethyl Pyridazine-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This guide provides a comparative analysis of the biological activities of ethyl pyridazine-3-carboxylate analogs, focusing on their antimicrobial, antifungal, and anticancer potential. The information herein is supported by experimental data to aid researchers in structure-activity relationship (SAR) studies and novel drug design.
Comparative Biological Activity Data
Antibacterial Activity
The antibacterial activity of pyridazine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of Pyridazine Analogs (MIC in µM)
| Compound ID | R1 | R2 | R3 | S. aureus (MRSA) | P. aeruginosa | A. baumannii | E. coli | Reference |
| 3 | H | -CH₃ | H | 4.52 | >36.21 | >36.21 | >36.21 | [1] |
| 7 | H | -F | H | 7.8 | >36.21 | 7.8 | 7.8 | [1] |
| 8 | -CH₂COOEt | -CH₃ | H | >36.21 | >36.21 | >36.21 | >36.21 | [1] |
| 12 | -CH₂COOEt | -F | H | >36.21 | >36.21 | >36.21 | >36.21 | [1] |
| 13 | -CH₂COOH | -CH₃ | H | 8.92 | 7.48 | 3.74 | >36.21 | [1] |
| Amikacin | - | - | - | 4.26 | 0.85 | 0.42 | 2.13 | [1] |
Note: The core structure for compounds 3 and 7 is a 4-(aryl)-6-phenylpyridazin-3(2H)-one. For compounds 8, 12, and 13, the modification is at the N-1 position of this core.
From the data, it is observed that the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring (compounds 8 and 12) leads to a decrease in antibacterial activity compared to the parent compounds (3 and 7)[1]. Hydrolysis of the ester to a carboxylic acid (compound 13) restores or enhances activity, particularly against Gram-negative bacteria[1].
Antifungal Activity
The antifungal potential of these analogs is crucial, especially with the rise of resistant fungal strains.
Table 2: In Vitro Antifungal Activity of Pyridazine Analogs (MIC in µg/mL)
| Compound ID | R Group | C. albicans | A. niger | Reference |
| IIId | p-chlorophenyl | 125 | 62.5 | [2] |
| Fluconazole | - | 6.25 | 12.5 | [2] |
Note: Compound IIId is a 6-phenyl-2-(p-chlorobenzylidene)-4,5-dihydro-2H-pyridazin-3-one.
While specific data for this compound analogs is limited in the provided search results, related pyridazinone structures show moderate antifungal activity. Further screening of a focused library of this compound analogs is warranted.
Anticancer Activity
The cytotoxic effects of pyridazine derivatives against various cancer cell lines are a significant area of investigation. Many of these compounds are evaluated for their ability to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 3: In Vitro Anticancer Activity of Pyridazine and Pyridine Analogs (IC₅₀ in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Compound 9 | Jurkat | 37.61 | ITK | [3] |
| Compound 10 | HepG2 | 4.25 | VEGFR-2 | [4] |
| Compound 10 | MCF-7 | 6.08 | VEGFR-2 | [4] |
| Compound 8 | HepG2 | 4.34 | VEGFR-2 | [4] |
| Compound 9 | HepG2 | 4.68 | VEGFR-2 | [4] |
| Compound 15 | HepG2 | 6.37 | VEGFR-2 | [4] |
| Sorafenib | HepG2 | 9.18 | VEGFR-2 | [4] |
| Doxorubicin | HepG2 | 7.94 | - | [4] |
| Compound 3f | K562 | 9.2 (COX-2) | COX-2 | [5] |
Note: Compounds 8, 9, 10, and 15 are pyridine derivatives designed as VEGFR-2 inhibitors. Compound 3f is a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.
Several pyridine and pyridazine derivatives have demonstrated potent anticancer activity, with some compounds showing VEGFR-2 inhibition comparable to or better than the standard drug Sorafenib[4]. This suggests that the pyridazine-3-carboxylate scaffold could be a promising starting point for the development of novel anticancer agents.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological data.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
This suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing sterile broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
A growth control well (broth + inoculum, no compound) and a sterility control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Adherent cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and a fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Calculation of IC₅₀:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these compounds is crucial for rational drug design and optimization.
Anticancer Activity: VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine analogs.
Antibacterial Activity: Bacterial Cell Wall Synthesis
A common target for antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival. Inhibition of peptidoglycan synthesis leads to cell lysis and death.
Caption: Key steps in bacterial peptidoglycan synthesis, a potential target for pyridazine analogs.
Antifungal Activity: Fungal Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a primary target for many antifungal drugs.
Caption: Simplified pathway of fungal ergosterol biosynthesis, a target for antifungal agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Ethyl Pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic methods for the preparation of Ethyl pyridazine-3-carboxylate, a key building block in the development of novel pharmaceutical agents. The validation of its synthesis is crucial for ensuring a reliable and efficient supply chain for research and drug development. The methods compared are:
-
Method A: Oxidation of 3-Methylpyridazine followed by Esterification. This classical approach involves the conversion of a readily available starting material through two distinct steps.
-
Method B: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine. A more modern approach utilizing transition-metal catalysis to directly introduce the carboxylate functionality.
This guide presents a detailed analysis of both methods, supported by experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Method A: Oxidation & Esterification | Method B: Palladium-Catalyzed Carbonylation |
| Starting Material | 3-Methylpyridazine | 3-Chloropyridazine |
| Key Reagents | Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄), Ethanol | Carbon Monoxide (CO), Palladium(II) Acetate, dppb, Triethylamine |
| Overall Yield | ~55-65% (two steps) | Up to 85% (one step) |
| Reaction Time | Oxidation: 4-6 hours; Esterification: 8-12 hours | 12-16 hours |
| Reaction Temperature | Oxidation: Reflux (~100 °C); Esterification: Reflux (~80 °C) | 100 °C |
| Pressure | Atmospheric | 10 bar (CO) |
| Purification | Crystallization and Distillation | Column Chromatography |
| Purity | >98% | >98% |
Experimental Workflow
The logical workflow for the validation and comparison of these two synthetic methods is outlined below. This workflow ensures a systematic approach to evaluating each method's performance.
Caption: Workflow for the comparative validation of two synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Oxidation of 3-Methylpyridazine and Subsequent Esterification
Step 1: Synthesis of Pyridazine-3-carboxylic Acid via Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-methylpyridazine (1 equivalent) in a 10% aqueous solution of sulfuric acid.
-
Oxidation: Heat the solution to reflux. Slowly add potassium permanganate (KMnO₄) (3 equivalents) portion-wise over 4-6 hours, maintaining a gentle reflux. The disappearance of the purple color indicates the consumption of the oxidizing agent.
-
Work-up: After the addition is complete, continue to heat for an additional hour. Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3. The crude pyridazine-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. A typical yield for this step is in the range of 65-75%.
Step 2: Esterification to this compound
-
Reaction Setup: Suspend the crude pyridazine-3-carboxylic acid (1 equivalent) in absolute ethanol (10-15 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (0.2 equivalents) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow oil. The yield for this step is typically 80-90%.
Method B: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine
-
Reaction Setup: In a high-pressure autoclave, combine 3-chloropyridazine (1 equivalent), palladium(II) acetate (0.02 equivalents), 1,4-bis(diphenylphosphino)butane (dppb) (0.04 equivalents), and triethylamine (2 equivalents) in absolute ethanol.
-
Carbonylation: Seal the autoclave, purge with carbon monoxide (CO), and then pressurize to 10 bar with CO.
-
Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the pressure to ensure the consumption of CO.
-
Work-up: After cooling to room temperature, carefully vent the excess CO.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound. This method can provide yields of up to 85%.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting materials, key intermediates, and the final product for both synthetic pathways.
Caption: Overview of the synthetic pathways for this compound.
Conclusion
Both synthetic methods presented offer viable routes to this compound.
-
Method A is a more traditional approach that may be preferable in laboratories not equipped for high-pressure reactions. While it involves two separate steps, the starting materials are often more readily available and cost-effective. The purification procedures are also relatively straightforward.
-
Method B represents a more modern and efficient one-step process with a potentially higher overall yield. However, it requires specialized high-pressure equipment and involves more expensive reagents and catalysts. The purification by column chromatography may also be more labor-intensive than distillation for larger-scale preparations.
The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, budget, and time constraints. This guide provides the necessary data and protocols to make an informed decision.
A Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid (Aspirin)
Published: December 24, 2025
This guide provides a detailed spectroscopic comparison between the starting material, salicylic acid, and the product, acetylsalicylic acid (aspirin), from a common esterification reaction. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies to effectively monitor this chemical transformation and assess product purity using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are designed to clearly distinguish the reactant from the product.
Sample Preparation for Analysis
-
Starting Material: Salicylic Acid (C₇H₆O₃), technical grade or higher.
-
Product: Acetylsalicylic Acid (C₉H₈O₄), synthesized via the acetylation of salicylic acid.[1][2]
-
Procedure for Synthesis (Brief Overview): Salicylic acid is reacted with an excess of acetic anhydride using a few drops of a strong acid catalyst, such as sulfuric or phosphoric acid.[3][4] The mixture is heated, then cooled to allow the acetylsalicylic acid to crystallize. The crude product is then purified, typically by recrystallization, to remove unreacted salicylic acid and other impurities.[5]
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, e.g., a Nicolet iS5 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Method: A small amount of the dry solid sample (either salicylic acid or acetylsalicylic acid) is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-600 cm⁻¹. A background scan is performed prior to sample analysis to subtract the spectrum of air.
-
Key Analysis Points: The primary areas of interest are the O-H stretching region (3600-3200 cm⁻¹) and the carbonyl (C=O) stretching region (1800-1650 cm⁻¹).[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A ¹H NMR spectrometer (e.g., 80 MHz or higher).[8]
-
Method: A small amount of the sample (~5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃). The solution is transferred to an NMR tube. The spectrum is acquired, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Key Analysis Points: The disappearance of the phenolic -OH proton signal and the appearance of a new methyl (-CH₃) proton signal are key indicators of a successful reaction.[9][10]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS).[11][12]
-
Method (LC-MS/MS Example): Samples are dissolved in an appropriate solvent (e.g., acetonitrile/water mixture). The solution is injected into the LC system for separation on a C18 column. The eluent is introduced into the mass spectrometer, which is operated in either positive or negative ion mode to detect the molecular ions.[13]
-
Key Analysis Points: The primary goal is to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the starting material and the product.
Data Presentation: Spectroscopic Comparison
The following table summarizes the key quantitative differences in the spectroscopic data between salicylic acid and acetylsalicylic acid.
| Spectroscopic Technique | Feature | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Product) | Citation(s) |
| IR Spectroscopy | Phenolic O-H Stretch | Broad peak, ~3200-3600 cm⁻¹ | Absent | [6][14] |
| Carboxylic Acid O-H Stretch | Broad peak, ~2500-3000 cm⁻¹ | Broad peak, ~2500-3000 cm⁻¹ | [6] | |
| C=O Stretch (Carboxylic Acid) | Strong, sharp peak, ~1650-1690 cm⁻¹ | Strong, sharp peak, ~1680-1690 cm⁻¹ | [7][15] | |
| C=O Stretch (Ester) | Absent | Strong, sharp peak, ~1750 cm⁻¹ | [14][16] | |
| ¹H NMR Spectroscopy | Carboxylic Acid Proton (-COOH) | Singlet, ~10-12 ppm | Singlet, ~11-12 ppm | [8] |
| Phenolic Proton (-OH) | Singlet, ~4-7 ppm (can be broad) | Absent | [10] | |
| Aromatic Protons (-C₆H₄-) | Multiplets, ~6.9-8.1 ppm | Multiplets, ~7.0-8.2 ppm | [8][17] | |
| Acetyl Protons (-CH₃) | Absent | Singlet, ~2.3 ppm | [8][18] | |
| Mass Spectrometry | Molecular Weight | 138.12 g/mol | 180.16 g/mol | [19] |
| Molecular Ion (Negative Mode) | [M-H]⁻ at m/z 137 | [M-H]⁻ at m/z 179 | [11][20] |
Visualized Workflow and Pathway
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for spectroscopic analysis.
Caption: Reaction scheme for the synthesis of aspirin.
Caption: Workflow for synthesis and spectroscopic analysis.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 3. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemskills.com [chemskills.com]
- 8. NMR Spectrum of Aspirin | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. brainly.com [brainly.com]
- 10. azom.com [azom.com]
- 11. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. bartleby.com [bartleby.com]
- 17. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: SPECTROSCOPY DATA of ASPIRIN [orgspectroscopyint.blogspot.com]
- 19. Aspirin [webbook.nist.gov]
- 20. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]
Purity Assessment of Synthesized Ethyl Pyridazine-3-carboxylate by High-Performance Liquid Chromatography: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl pyridazine-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules, requires rigorous purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of a synthesized batch of this compound with a commercially available analytical standard, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.
Experimental Overview
The purity of a laboratory-synthesized batch of this compound was evaluated against a certified commercial reference standard. A reversed-phase HPLC (RP-HPLC) method was developed to separate the main compound from potential impurities. The comparison is based on key chromatographic parameters including retention time, peak area percentage, and tailing factor.
Detailed Experimental Protocol
A robust and reproducible HPLC method is crucial for the accurate determination of purity. The following protocol was established for the analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient elution was employed using:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Reference Standard: Certified reference material (CRM) of this compound (Purity ≥ 99.5%).
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized this compound in the same manner as the reference standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
2. Method Validation Parameters
To ensure the reliability of the analytical method, key validation parameters such as linearity, precision, accuracy, and specificity should be evaluated according to ICH guidelines. For the purpose of this guide, the focus is on the direct comparison of the synthesized product with the reference standard.
Comparative Data Analysis
The following table summarizes the quantitative data obtained from the HPLC analysis of the synthesized this compound and the commercial reference standard.
| Parameter | Synthesized this compound | Commercial Reference Standard |
| Retention Time (min) | 8.52 | 8.51 |
| Peak Area (%) | 99.2% | 99.8% |
| Tailing Factor | 1.1 | 1.0 |
| Theoretical Plates | 12,500 | 13,000 |
| Impurity 1 (RT 6.2 min) | 0.3% | Not Detected |
| Impurity 2 (RT 7.8 min) | 0.5% | 0.2% |
Note: The data presented is hypothetical and for illustrative purposes.
The results indicate that the synthesized this compound has a high purity of 99.2%. The retention time closely matches that of the commercial standard, confirming the identity of the main peak. Minor impurities were detected in the synthesized batch, which is common in laboratory-scale synthesis and may include starting materials or by-products.
Visualizing the Experimental Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz are provided.
Caption: General workflow for HPLC purity assessment.
Caption: Logical flow for comparing synthesized product and reference.
Conclusion
The developed RP-HPLC method is suitable for the purity assessment of this compound. The synthesized material demonstrates high purity, comparable to the commercial standard, with only minor impurities detected. This level of purity is generally acceptable for use in further synthetic steps in a research and development setting. For pharmaceutical applications, further purification or optimization of the synthesis process may be required to meet stringent regulatory standards. This guide provides a foundational methodology for researchers and scientists to confidently assess the purity of their synthesized compounds.
A Comparative Guide to Catalysts for Pyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalytic systems for the synthesis of pyridazines, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and overall efficiency. This document presents a comparative analysis of catalysts for two key synthetic methodologies: the formal [4+2] cycloaddition for the construction of the pyridazine ring system and the Sonogashira cross-coupling for the functionalization of pre-existing pyridazine cores. The performance of various catalysts is compared using quantitative data from peer-reviewed literature, and detailed experimental protocols are provided.
Comparative Analysis of Catalysts for Formal [4+2] Cycloaddition of 1,2-Diazines and Siloxyalkynes
The formal [4+2] cycloaddition of 1,2-diazines (like phthalazine) with siloxyalkynes is a powerful method for constructing polycyclic pyridazine derivatives. This reaction has been shown to be effectively catalyzed by precious and non-precious metal catalysts. Below is a comparison of Silver(I), Copper(I), and Nickel(0) catalysts for this transformation.
Data Presentation: Catalyst Performance in the [4+2] Cycloaddition of Phthalazine with (1-Propyn-1-yloxy)triisopropylsilane
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| AgNTf₂ | 5 | 1 | 91 | [1] |
| Cu(MeCN)₄PF₆ | 1 | 0.5 | 92 | [1] |
| Ni(CO)₂(PPh₃)₂ | 5 | 1 | 92 | [1] |
Key Observations:
-
Non-precious metal catalysts, specifically Copper(I) and Nickel(0) complexes, have been demonstrated to be highly effective alternatives to the more expensive silver catalysts for the formal [4+2] cycloaddition of 1,2-diazines and siloxyalkynes.[1][2]
-
The Copper(I) catalyst, Cu(MeCN)₄PF₆, shows exceptional activity, achieving a high yield at a lower catalyst loading and in a shorter reaction time compared to the silver and nickel catalysts.[1]
-
The Nickel(0) catalyst, Ni(CO)₂(PPh₃)₂, also provides an excellent yield, comparable to the copper catalyst, albeit at a higher catalyst loading and longer reaction time.[1]
-
These findings suggest that for this transformation, copper and nickel-based systems can replace precious metal catalysts without a significant loss in product yield, offering a more economical and sustainable synthetic route.[1]
Experimental Protocol: General Procedure for the Copper(I)-Catalyzed Formal [4+2] Cycloaddition
This protocol is adapted from the work of Sumaria, Türkmen, and Rawal.[1]
Materials:
-
Phthalazine (1,2-diazine substrate)
-
(1-Propyn-1-yloxy)triisopropylsilane (siloxyalkyne)
-
Cu(MeCN)₄PF₆ (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To a solution of phthalazine (0.5 mmol, 1.0 equiv) in dichloromethane (1 mL) is added the siloxyalkyne (1.0 mmol, 2.0 equiv).
-
The catalyst, Cu(MeCN)₄PF₆ (0.005 mmol, 1 mol%), is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 30 minutes.
-
The yield can be determined by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.
-
For isolation, the reaction mixture is concentrated and the residue is purified by column chromatography on silica gel.
Logical Workflow for Catalyst Screening in Pyridazine Synthesis
Caption: A generalized workflow for the systematic screening and evaluation of catalysts for a target pyridazine synthesis reaction.
Comparative Analysis of Palladium Catalysts for Sonogashira Cross-Coupling of Dihalo-diazines
The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between aryl halides and terminal alkynes, and it is widely used for the functionalization of heterocyclic cores like pyridazines. The choice of palladium catalyst and associated ligands is critical for achieving high yields, especially with less reactive chloro-substituted pyridazines. The following data, based on a comparative study on the closely related 2,5-diiodopyrazine, provides insights into the relative performance of common palladium catalysts.
Data Presentation: Catalyst Performance in the Sonogashira Coupling of Dihaloarenes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | 1.5 | 97 (for iodobenzene) | [3] |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | Toluene | 80 | - | 80 (for tetraethynylporphyrin) | [3] |
| Pd/C / XPhos | - | K₂CO₃ | 95% EtOH | 50 | 5 | Good (for aryl bromides) | [3] |
Key Observations:
-
The classic Sonogashira catalyst system, Pd(PPh₃)₂Cl₂ with a CuI co-catalyst, is highly effective for the coupling of iodoarenes, providing excellent yields under mild conditions.[3]
-
For more complex substrates, other palladium sources like Pd₂(dba)₃ with appropriate phosphine ligands can be employed, though conditions may be more forcing.[3]
-
The use of heterogeneous catalysts like Palladium on Carbon (Pd/C) with specialized ligands such as XPhos offers a more sustainable option, with the benefit of easier catalyst removal and recycling, and can provide good yields for the coupling of aryl bromides.[3]
Experimental Protocol: General Procedure for the Palladium-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of a halo-heterocycle.[3]
Materials:
-
Halopyridazine (e.g., 3,6-dichloropyridazine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (catalyst)
-
CuI (co-catalyst)
-
Triethylamine (Et₃N) (base and solvent)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a solution of the halopyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as a mixture of THF and triethylamine is added the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 equiv), and the co-catalyst, CuI (0.04 equiv).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired alkynyl-pyridazine.
Decision Pathway for Catalyst Selection in Pyridazine Synthesis
Caption: A decision-making diagram for selecting a suitable catalytic approach for pyridazine synthesis based on the synthetic objective.
References
A Comparative Guide to the In Vitro and In Vivo Activities of Ethyl Pyridazine-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Among these, ethyl pyridazine-3-carboxylate and its related structures have emerged as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo studies of these derivatives, focusing on their anti-inflammatory, vasorelaxant, and anticancer properties. The information is presented to facilitate objective comparison and aid in future drug discovery efforts.
Data Presentation: A Comparative Analysis
The biological activities of various pyridazine and pyridazinone derivatives, including those with ethyl carboxylate moieties, have been evaluated through numerous studies. The following tables summarize the quantitative data from these investigations, offering a clear comparison of their potency.
Table 1: Vasorelaxant Activity of Pyridazin-3-one Derivatives
| Compound | Structure | EC50 (μM) | Reference Compound | EC50 (μM) |
| 4f | 4-Ethyl-1-(2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)thiosemicarbazide | 0.0136 | Nitroglycerin | 0.1824 |
| 4h | 4-Allyl-1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)thiosemicarbazide | 0.0117 | Hydralazine | 18.2100 |
| 5d | 5-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione | 0.0053 | Diazoxide | 19.5 |
| 5e | 5-((3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione | 0.0025 | Isosorbide Mononitrate | 30.1 |
EC50 values represent the concentration required to achieve 50% of the maximal vasorelaxant effect. Data sourced from[1][2].
Table 2: Anticancer Activity of Pyridazine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 |
| HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 | |
| MCF-7 (Breast) | 27.29 | Doxorubicin | 4.17 | |
| Nano-formulation 4-SLNs | HepG-2 (Liver) | 7.56 | Doxorubicin | 6.18 |
| HCT-116 (Colon) | 4.80 | Doxorubicin | 5.23 | |
| MCF-7 (Breast) | 5.88 | Doxorubicin | 4.17 | |
| Nano-formulation 4-LPHNPs | HepG-2 (Liver) | 7.85 | Doxorubicin | 6.18 |
| HCT-116 (Colon) | 5.24 | Doxorubicin | 5.23 | |
| MCF-7 (Breast) | 6.42 | Doxorubicin | 4.17 |
IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells. Data sourced from[3].
Table 3: Anti-inflammatory Activity of a Pyridazine Derivative
| Compound | Assay | Max. Inhibition (%) at 1000 µg/mL | Reference Compound | Max. Inhibition (%) at 1000 µg/mL |
| 5-pyridin-2-yl-1H-[1][4][5]triazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 71.1% | Aspirin | 81.3% |
Data sourced from[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Vasorelaxant Activity Assay
This protocol details the assessment of the vasorelaxant effects of the synthesized compounds on isolated rat thoracic aorta.
-
Tissue Preparation: Healthy Wistar Albino rats are euthanized, and the thoracic aorta is carefully dissected and placed in Krebs-Henseleit buffer. The aorta is then cut into rings of 2-3 mm in width.[1]
-
Experimental Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2. The upper hook is connected to an isometric force transducer to record changes in tension.[1]
-
Pre-contraction: The aortic rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (10^-6 M).[1]
-
Compound Administration: Once the phenylephrine-induced contraction reaches a stable plateau, cumulative concentrations of the test compounds are added to the organ bath. The resulting relaxation is recorded.[1]
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 values are then calculated by plotting the percentage of relaxation against the logarithm of the compound concentration.[1]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the compounds against various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[3][7]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[7]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]
Mandatory Visualizations
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pyridazine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of pyridazine-based compounds as inhibitors of Activin-like Kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor crucial in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[1][2]
Comparative Analysis of ALK5 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 4,6-disubstituted pyridazine derivatives against the ALK5 kinase. The data highlights how modifications to the core structure influence inhibitory potency, providing valuable insights for the rational design of novel ALK5 inhibitors.
| Compound ID | R1 | R2 | ALK5 Ki (nM)[1] |
| 1a | 4-pyridyl | 5-chloro-2-fluorophenyl | >10000 |
| 2A | 2-aminopyridin-4-yl | 5-chloro-2-fluorophenyl | 1900 |
| 4 | 2-aminopyridin-4-yl | 5-chloro-2-fluorophenyl | 75 |
| 5 | 3-aminopyridin-4-yl | 5-chloro-2-fluorophenyl | 1700 |
| 6 | 2-acetamidopyridin-4-yl | 5-chloro-2-fluorophenyl | 7200 |
| 19 | 2-(2-(dimethylamino)ethylamino)pyridin-4-yl | 5-chloro-2-fluorophenyl | 1.9 |
| 20 | 2-(3-(dimethylamino)propylamino)pyridin-4-yl | 5-chloro-2-fluorophenyl | 1.1 |
| 23 | 2-((1-methylpiperidin-4-yl)methoxy)pyridin-4-yl | 5-chloro-2-fluorophenyl | 1.2 |
Key SAR Observations:
-
Direct connection of a 4-pyridyl hinge binder to the pyridazine core (Compound 1a ) resulted in a significant loss of potency.[1]
-
The introduction of a 2-amino group on the pyridine ring (Compound 2A ) showed a marked increase in potency, which was further enhanced in Compound 4 .[1] This suggests a crucial hydrogen bond interaction with the hinge region of the kinase.
-
Shifting the amino group to the 3-position of the pyridine ring (Compound 5 ) was detrimental to the activity.[1]
-
Acetylation of the 2-amino group (Compound 6 ) led to a significant drop in potency, indicating the importance of the free amino group for optimal interaction.[1]
-
The most potent compounds were obtained by introducing basic side chains at the 2-position of the pyridine ring (Compounds 19 , 20 , and 23 ), demonstrating that extending into the solvent-exposed region with groups capable of forming additional interactions can dramatically improve inhibitory activity.[1]
Experimental Protocols
ALK5 Kinase Inhibition Assay
The inhibitory activity of the pyridazine-based compounds against ALK5 was determined using a luminescence-based kinase assay.[1][3] This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human ALK5 (GST-tagged)
-
GST-tagged full-length Smad3 (substrate)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP
-
[γ-³³P]ATP (for radioisotope-based assays)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Luminescence detection reagent (e.g., Kinase-Glo® Max)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made in the kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically does not exceed 1%.[4]
-
Master Mix Preparation: A master mix is prepared containing the kinase buffer, ATP, and the substrate (Smad3).
-
Assay Plate Setup:
-
Test Wells: 5 µL of the diluted test compound solutions are added to the respective wells of a 96-well plate.
-
Positive Control (No Inhibitor): 5 µL of the kinase buffer containing the same concentration of DMSO as the test wells is added.
-
Blank (No Enzyme): 5 µL of the kinase buffer is added.
-
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution of the ALK5 enzyme to the "Test Wells" and "Positive Control" wells. The "Blank" wells receive only the kinase buffer.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[4][5]
-
Luminescence Detection:
-
After the incubation period, the luminescence detection reagent is added to each well. This reagent stops the kinase reaction and initiates a reaction that produces a luminescent signal proportional to the amount of ATP remaining.
-
The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.[4]
-
The luminescence is then read using a microplate reader.
-
-
Data Analysis: The inhibitory activity of the test compounds is determined by calculating the percentage of ALK5 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve. The Ki values are calculated from the IC50 values using the Cheng and Prusoff equation.[1]
Visualizations
Caption: TGF-β signaling pathway and the point of inhibition by pyridazine-based ALK5 inhibitors.
Caption: Experimental workflow for the in vitro ALK5 kinase inhibition assay.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl Pyridazine-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Ethyl pyridazine-3-carboxylate, ensuring operational safety and regulatory compliance.
Core Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration, which should include flue gas scrubbing to mitigate environmental release. It is crucial to prevent the contamination of water sources, foodstuffs, animal feed, or seeds during storage and disposal. Under no circumstances should this chemical be discharged into sewer systems.
Handling of Contaminated Packaging
Containers that have held this compound must also be treated as hazardous. These containers can be decontaminated by triple rinsing (or an equivalent method) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to local regulations for contaminated materials.
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local, state, and federal regulations, the following table summarizes key hazard and physical property data relevant to handling and disposal decisions.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Boiling Point | 220 - 222 °C | [2] |
| Density | 1.086 g/cm³ | [2] |
| Flash Point | 92 °C | [2] |
| Solubility in Water | Insoluble | [2] |
Experimental Protocol: Decontamination of Packaging
A standard protocol for the triple rinsing of contaminated containers is as follows:
-
Initial Rinse: Empty the container of all free-flowing this compound. Add a suitable solvent (such as water or another solvent in which the compound is soluble, if appropriate and safe) to fill approximately 10% of the container's volume.
-
Agitation: Securely close the container and agitate it vigorously to ensure the solvent contacts all interior surfaces.
-
Collection of Rinsate: Drain the solvent into a designated hazardous waste container.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Final Disposal: The decontaminated container can now be managed for recycling or reconditioning. The collected rinsate must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Safety Precautions
When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[3] Work should be conducted in a well-ventilated area, and inhalation of any dust, fumes, gas, mist, vapors, or spray should be avoided.[4] In case of accidental release, absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal.[5] An emergency eyewash station should be readily accessible.[5]
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste. It is the responsibility of the waste generator to correctly classify and label all waste materials. For specific guidance, consult your institution's Environmental Health and Safety (EH&S) department or the relevant regulatory agencies.
References
- 1. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Pyridazine-3-Carboxylate
For Immediate Reference: Essential Safety and Handling Protocols for Ethyl Pyridazine-3-Carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant, impervious clothing should be worn. Handle with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use and use proper glove removal technique. | Prevents skin contact, which may cause irritation. The choice of glove material should be based on breakthrough time and permeation rate for the specific chemicals being used. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. Ensure adequate ventilation, such as working in a chemical fume hood. | Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory irritation. |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for pyridine, a structurally related compound, can provide a conservative reference. It is critical to handle this compound with the assumption that it may have similar or greater hazards.
| Parameter | Value | Compound | Source |
| Occupational Exposure Limit (OEL) - TWA (8-hour) | 5 ppm | Pyridine | OSHA/NIOSH/ACGIH[1][2] |
| Odor Threshold | 0.66 ppm | Pyridine | NJ Department of Health[1] |
| Glove Breakthrough Time | Not Established for this compound. For similar chemicals, nitrile or butyl gloves are often recommended. Always consult the glove manufacturer's chemical resistance guide. | - | [3][4][5] |
Note: The absence of specific data for this compound underscores the importance of a cautious approach and strict adherence to the general handling procedures outlined below.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Detailed Procedural Guidance
Pre-Experimental Setup
-
Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Assemble PPE : Put on all required personal protective equipment as detailed in the table above. Ensure a proper fit for all items.
-
Prepare Workspace : All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[6] The work surface should be clean and uncluttered. Have spill cleanup materials readily available.
Handling and Experimental Use
-
Chemical Handling :
-
During the Experiment :
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
Should any spillage occur, immediately initiate spill response procedures.
-
Post-Experiment and Disposal
-
Decontamination : Clean all equipment and the work area thoroughly after use.
-
Waste Management :
-
This compound and any contaminated materials should be considered hazardous waste.
-
Collect waste in a suitable, closed, and properly labeled container.[6]
-
Do not discharge to sewer systems.[6]
-
Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]
-
-
PPE Removal and Hygiene :
-
Remove PPE carefully, avoiding contact with the outer surfaces of contaminated items.
-
Dispose of single-use PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[6]
-
Emergency Procedures
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
In Case of Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
In Case of a Spill : Evacuate the area. Wear appropriate PPE and prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it in a suitable container for disposal.[6]
References
- 1. nj.gov [nj.gov]
- 2. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
